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  • Product: 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid
  • CAS: 893738-37-9

Core Science & Biosynthesis

Foundational

A Technical Guide to Elucidating the Mechanism of Action of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid: A Novel Therapeutic Candidate

Distribution: For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical framework for investigating the mechanism of action (MoA) of the novel chemical entity, 5-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical framework for investigating the mechanism of action (MoA) of the novel chemical entity, 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid. As specific biological data for this compound is not yet publicly available, this guide is structured as a predictive and methodological roadmap. By leveraging the known pharmacological activities of its core structural motifs—the 2-methylquinoline and the furan-2-carboxylic acid moieties—we will outline a logical, multi-phase experimental workflow designed to identify its molecular targets and elucidate its biological function. This guide is intended to serve as a foundational resource for research teams embarking on the preclinical development of this and structurally related compounds.

Introduction: A Compound of Bimodal Potential

The structure of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid presents a compelling case for a multi-faceted pharmacological profile. It is a hybrid molecule that combines two well-established pharmacophores:

  • The Quinoline Moiety: Quinoline and its derivatives are foundational in medicinal chemistry, with prominent roles as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2][3][4] The 2-methylquinoline substitution, in particular, is known to be bioactive and has been investigated for its antimicrobial and antitumor properties.[5][6]

  • The Furan-2-Carboxylic Acid Moiety: This scaffold is also prevalent in biologically active molecules. Derivatives have demonstrated a wide array of activities, including antimicrobial and anticancer effects, inhibition of gluconeogenesis for potential anti-diabetic applications, and specific enzyme inhibition.[7][8][9][10]

The conjugation of these two moieties suggests the potential for novel or synergistic mechanisms of action. This guide will, therefore, propose a research strategy that remains broad enough to capture a range of possible activities while being focused enough to provide definitive mechanistic insights.

Hypothesized Mechanisms of Action

Based on the extensive literature surrounding the quinoline and furan-2-carboxylic acid scaffolds, we can postulate several primary avenues of investigation:

  • Anticancer Activity: Quinoline derivatives are known to function as DNA topoisomerase inhibitors and modulators of critical signaling pathways such as those involving c-Jun N-terminal kinase (JNK).[3][11] Furan-based compounds have also been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[7] Therefore, a primary hypothesis is that our target compound may exert cytotoxic effects on cancer cells through DNA damage or cell signaling disruption.

  • Antimalarial Activity: The quinoline core is the cornerstone of drugs like chloroquine. These agents are thought to act by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[12][13][14] It is plausible that 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid shares this mechanism.

  • Enzyme Inhibition: Both parent scaffolds are known to produce potent enzyme inhibitors. Furan-2-carboxylic acid derivatives have recently been identified as dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1), cytokines involved in inflammation and cancer.[15] Additionally, other derivatives have been shown to target enzymes crucial for microbial survival, such as salicylate synthase (MbtI) in M. tuberculosis.[16]

A Phased Experimental Workflow for MoA Elucidation

To systematically investigate these hypotheses, we propose a three-phase experimental workflow. This workflow is designed to move from broad phenotypic screening to specific target identification and pathway analysis, ensuring a self-validating and rigorous investigation.

G cluster_0 Phase 1: Phenotypic Screening & Target Identification cluster_1 Phase 2: Biochemical Characterization & Target Validation cluster_2 Phase 3: Cellular Pathway Analysis & MoA Confirmation P1_1 Initial Bioactivity Profiling (Cytotoxicity, Antimicrobial Assays) P1_2 Determine IC50 / MIC Values P1_1->P1_2 P1_3 Identify Most Responsive Cell Lines / Organisms P1_2->P1_3 P2_1 Hypothesis-Driven Biochemical Assays P1_3->P2_1 Informs Assay Selection P2_2 Enzyme Inhibition Kinetics (Km, Vmax, Ki) P2_1->P2_2 P2_3 Direct Binding Assays (SPR, TSA) P2_1->P2_3 P3_1 Cell-Based Reporter Assays (e.g., NF-κB, MAPK Luciferase) P2_1->P3_1 Informs Pathway Selection P3_2 Western Blot Analysis (Protein Phosphorylation/Expression) P3_1->P3_2 P3_3 Confirm Target Engagement in a Cellular Context P3_2->P3_3 MoA MoA P3_3->MoA Defines Mechanism of Action

Caption: A three-phase workflow for MoA elucidation.

Phase 1: Phenotypic Screening and Target Identification

The initial step is to cast a wide net to understand the compound's general biological activity. This is a target-agnostic approach that allows the biological system to reveal the compound's most potent effects.[17][18]

Experimental Protocol 1: Broad-Spectrum Cytotoxicity Screening

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines. A standard starting point would be the NCI-60 panel or a custom panel including representatives from major cancer types (e.g., MCF-7 [breast], A549 [lung], U87 [glioblastoma], HCT116 [colon]).

  • Assay Method: Employ a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Add the viability reagent according to the manufacturer's protocol and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 (half-maximal inhibitory concentration).

Hypothetical Cell Line Predicted IC50 (µM) Potential Implication
MCF-7 (Breast Cancer)5.2Anticancer Activity
A549 (Lung Cancer)8.1Anticancer Activity
P. falciparum (3D7)0.8Antimalarial Activity
S. aureus (ATCC 29213)15.6Antibacterial Activity
Primary Hepatocytes> 100Low General Cytotoxicity

Table 1: Example of a hypothetical initial bioactivity profile for 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid.

Phase 2: Biochemical Characterization and Target Validation

The results from Phase 1 will guide the selection of specific biochemical assays to validate the hypothesized molecular targets.[19][20] For instance, if potent activity is observed against cancer cell lines, topoisomerase and kinase inhibition assays would be prioritized. If antimalarial activity is prominent, a heme polymerization assay would be the logical next step.

Experimental Protocol 2: DNA Topoisomerase II Inhibition Assay

This assay determines if the compound interferes with the ability of Topoisomerase II to relax supercoiled DNA.

  • Materials: Human Topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pBR322), ATP, assay buffer, and a known inhibitor (e.g., etoposide) as a positive control.

  • Procedure:

    • In a microcentrifuge tube, combine the assay buffer, ATP, and varying concentrations of the test compound.

    • Add the supercoiled plasmid DNA substrate.

    • Initiate the reaction by adding the Topoisomerase II enzyme.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

    • Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Data Analysis: Visualize the DNA bands under UV light. Supercoiled (unreacted) DNA runs faster than relaxed (reacted) DNA. Inhibition is indicated by the persistence of the supercoiled DNA band at increasing compound concentrations.

Experimental Protocol 3: Enzyme Inhibition Kinetics

To understand how the compound inhibits its target, it is crucial to perform kinetic studies.[21][22][23] This involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

  • Objective: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

  • Procedure:

    • Establish an optimized enzymatic assay (e.g., a kinase assay using a fluorescent peptide substrate).

    • Perform a matrix of experiments where the substrate concentration is varied (e.g., from 0.2x Kₘ to 5x Kₘ) across several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • Measure the initial reaction velocity (V₀) for each condition.

  • Data Analysis: Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/V₀ vs. 1/[S]). The pattern of line intersections will reveal the mode of inhibition. For example, lines intersecting on the y-axis are characteristic of competitive inhibition. The Ki can then be calculated from these plots.[24]

Parameter Definition Significance
IC50 Concentration of inhibitor for 50% inhibitionMeasures potency
Kₘ Substrate concentration at ½ VₘₐₓMeasures enzyme-substrate affinity
Vₘₐₓ Maximum reaction velocityMeasures catalytic rate
Kᵢ Inhibition constantMeasures inhibitor-enzyme affinity

Table 2: Key parameters in enzyme kinetic analysis.

Phase 3: Cellular Pathway Analysis and MoA Confirmation

After identifying a direct molecular target, the final phase is to confirm that the compound engages this target within a living cell and elicits the expected downstream effects.[25][26]

G cluster_pathway Hypothetical Kinase Cascade ext_stim External Stimulus (e.g., TNF-α) receptor Receptor ext_stim->receptor IKK IKK receptor->IKK activates compound 5-(2-Methylquinolin-6-yl) furan-2-carboxylic acid compound->IKK INHIBITS IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits nucleus Nucleus NFκB->nucleus translocates gene_exp Gene Expression (Inflammation, Survival) nucleus->gene_exp

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocol 4: NF-κB Reporter Gene Assay

This assay measures the effect of the compound on a specific signaling pathway, such as the NF-κB pathway, which is often dysregulated in cancer and inflammatory diseases.[27]

  • Cell Line: Use a stable cell line that expresses a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).

  • Procedure:

    • Plate the reporter cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the NF-κB pathway by adding a known activator, such as TNF-α. Include unstimulated and vehicle-only controls.

    • Incubate for an additional 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A reduction in luciferase signal in stimulated cells treated with the compound indicates inhibition of the NF-κB pathway.

Experimental Protocol 5: Western Blot for Phospho-Protein Analysis

This technique directly assesses the phosphorylation state of key proteins within a signaling cascade, providing direct evidence of target engagement.

  • Objective: To determine if the compound inhibits the phosphorylation of a target kinase's substrate (e.g., phosphorylation of IκBα by IKK).

  • Procedure:

    • Culture cells (e.g., MCF-7) and treat them with the compound at various concentrations for a set time.

    • Stimulate the pathway of interest if necessary.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-IκBα) and the total form of the protein.

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: A decrease in the band intensity for the phosphorylated protein relative to the total protein in compound-treated samples confirms target inhibition within the cell.

Conclusion and Future Directions

The structured workflow detailed in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action for 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid. By systematically progressing from broad phenotypic screening to specific biochemical and cellular assays, researchers can confidently identify the primary molecular target(s) and the biological pathways modulated by this novel compound. The insights gained from these studies will be critical for making informed go/no-go decisions and for guiding the subsequent stages of preclinical and clinical development, ultimately determining the therapeutic potential of this promising molecular scaffold.

References

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87. [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. [Link]

  • Sartorius. (n.d.). Target Identification and Validation. Retrieved March 25, 2026, from [Link]

  • InfinixBio. (n.d.). What's the Difference Between Target Identification and Validation?. Retrieved March 25, 2026, from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. [Link]

  • Klonis, N., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22977-22982. [Link]

  • Tecan Life Sciences. (n.d.). Drug Discovery - Target identification and validation. Retrieved March 25, 2026, from [Link]

  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • InfinixBio. (n.d.). Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development. Retrieved March 25, 2026, from [Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(Advance Article). [Link]

  • IntechOpen. (2023, November 20). Antimalarial Drugs with Quinoline Nucleus and Analogs. [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved March 25, 2026, from [Link]

  • Tipton, K., & McDonald, A. G. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 46-50. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6084-6101. [Link]

  • Im, H., & Kim, J. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Cancer Prevention, 23(3), 125–132. [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved March 25, 2026, from [Link]

  • AXXAM. (n.d.). Biochemical Assays for Drug Discovery. Retrieved March 25, 2026, from [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Bioorganic & medicinal chemistry, 17(24), 8065–8072. [Link]

  • Sharma, P. C., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18563-18587. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • BioWorld. (2023, January 18). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20137–20166. [Link]

  • World Journal of Pharmaceutical Research. (2024, March 12). A comprehensive review on furan and its derivatives. [Link]

  • Journal of Medicinal Chemistry. (2026, March 2). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved March 25, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Mechanism of Action (MoA) Studies. Retrieved March 25, 2026, from [Link]

  • MDPI. (2022, December 2). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • Creative Biolabs. (n.d.). Mechanism of Action (MOA) Studies. Retrieved March 25, 2026, from [Link]

  • Wikipedia. (n.d.). Quinaldine. Retrieved March 25, 2026, from [Link]

  • Allucent. (2024, November 27). How Proof of Mechanism Studies Can Advance Clinical Drug Development. [Link]

  • Agilent. (n.d.). Experimental Design and MS Workflows for Omics Applications. [Link]

  • ResearchGate. (n.d.). Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). Retrieved March 25, 2026, from [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Docking of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid

This guide provides a comprehensive technical overview of the methodologies employed to elucidate the three-dimensional atomic structure and predict the protein-binding interactions of the novel compound, 5-(2-Methylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies employed to elucidate the three-dimensional atomic structure and predict the protein-binding interactions of the novel compound, 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid. As a molecule integrating the pharmacologically significant quinoline and furan-2-carboxylic acid scaffolds, understanding its structural and interactive properties is paramount for its potential development as a therapeutic agent.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Rationale for Structural and In Silico Analysis

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved anticancer, antimalarial, and antibacterial drugs.[2][3][4] Its versatile scaffold allows for diverse functionalization, leading to compounds that can interact with a wide array of biological targets, including protein kinases and DNA topoisomerases.[2][4][5] Similarly, the furan-2-carboxylic acid motif is present in various bioactive molecules and is recognized as a valuable building block in the synthesis of complex pharmaceutical agents.[6][7]

The conjugation of these two pharmacophores in 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid presents a compelling case for its investigation as a potential drug candidate. To rationally advance its development, two fundamental analyses are indispensable:

  • Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the definitive, high-resolution three-dimensional structure of the molecule.[8] The resulting structural data, including precise bond lengths, bond angles, and intermolecular interactions in the solid state, are crucial for confirming its chemical identity and understanding its conformational preferences.

  • Molecular Docking: A powerful computational method, molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[9][10] This in silico approach is instrumental in the early stages of drug discovery for identifying potential biological targets, elucidating mechanisms of action, and prioritizing candidates for experimental testing.[9][10]

This guide will detail the complete workflow, from the synthesis of the title compound to the intricate analysis of its crystal structure and its simulated interactions with a relevant cancer-associated protein target.

Synthesis and Characterization

A plausible and efficient method for the synthesis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is highly versatile for creating carbon-carbon bonds between aryl halides and organoboronic acids, making it ideal for linking the quinoline and furan moieties.[11][12][13]

Proposed Synthetic Protocol

The synthesis would involve the coupling of 6-bromo-2-methylquinoline with 5-(dihydroxyboryl)furan-2-carboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine 6-bromo-2-methylquinoline (1.0 equivalent), 5-(dihydroxyboryl)furan-2-carboxylic acid (1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a degassed mixture of an organic solvent (e.g., n-Butanol) and an aqueous solution of a base (e.g., 2M K₂CO₃).[11]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100°C for 12 hours.[11]

  • Work-up: After cooling to room temperature, acidify the mixture with dilute HCl to precipitate the carboxylic acid product.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Characterization

The identity and purity of the synthesized 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 6-bromo-2-methylquinoline 6-bromo-2-methylquinoline Reaction Reaction 6-bromo-2-methylquinoline->Reaction furan-2-boronic_acid 5-(dihydroxyboryl)furan-2-carboxylic acid furan-2-boronic_acid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ (aq) Base->Reaction Solvent n-Butanol/Water Solvent->Reaction Atmosphere Inert (N₂) Atmosphere->Reaction Temperature 100°C, 12h Temperature->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Final_Product 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid Purification->Final_Product

Figure 1: Suzuki-Miyaura cross-coupling synthesis workflow.

Crystal Structure Determination by SC-XRD

The determination of the molecular structure through single-crystal X-ray diffraction is a definitive analytical method.[14] The process involves growing a high-quality single crystal, collecting diffraction data, and processing that data to build a three-dimensional model of the molecule.

Crystallization Protocol

Growing crystals suitable for SC-XRD is often the most challenging step. For organic carboxylic acids, several methods can be employed.[15][16][17][18][19]

Step-by-Step Protocol:

  • Solvent Selection: Identify a solvent in which the compound has moderate solubility at room temperature and high solubility when heated.[16]

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone) to create a near-saturated solution.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm).

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble.

    • The vapor of the anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[16]

  • Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the solution using a loop and mount them for data collection.

Data Collection and Structure Solution

Workflow:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[20][21]

  • X-ray Diffraction: The crystal is placed in a focused beam of monochromatic X-rays and rotated. The X-rays diffract off the crystal's electron clouds, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[8][14]

  • Data Processing: The collected diffraction images are processed using specialized software (e.g., SHELXL, Olex2) to index the reflections, integrate their intensities, and apply corrections.[8][22]

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Crystallography_Workflow Start Purified Compound Crystallization Crystal Growth (e.g., Slow Evaporation) Start->Crystallization Selection Select High-Quality Single Crystal Crystallization->Selection Mounting Mount Crystal on Goniometer Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Indexing, Integration, Scaling Data_Collection->Data_Processing Structure_Solution Phase Determination & Model Building Data_Processing->Structure_Solution Refinement Refine Atomic Positions & Parameters Structure_Solution->Refinement Validation Validate Final Structure Refinement->Validation End Final Crystal Structure (CIF) Validation->End

Figure 2: Workflow for single-crystal X-ray structure determination.
Hypothetical Crystallographic Data

The final refined structure would be reported in a standard format, as shown in the table below.

Parameter Hypothetical Value
Empirical formulaC₁₇H₁₃NO₃
Formula weight279.29
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 15.2 Å, c = 10.1 Å, β = 98.5°
Volume1290 ų
Z (molecules per unit cell)4
Density (calculated)1.438 Mg/m³
Absorption coefficient0.10 mm⁻¹
F(000)584
Crystal size0.30 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 28.0°
Reflections collected9500
Independent reflections3000 [R(int) = 0.04]
Final R indices [I>2sigma(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.15
Goodness-of-fit on F²1.05

Table 1: Hypothetical crystallographic data for 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid.

Molecular Docking Study

Molecular docking predicts how a ligand interacts with a protein's binding site.[9] This is crucial for hypothesizing the compound's mechanism of action and guiding further optimization.

Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Quinoline derivatives are known to exhibit anticancer activity by inhibiting protein kinases.[4][5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis, making it a well-established target for anticancer drugs.[1][3] For this guide, we select the crystal structure of VEGFR-2 in complex with a known inhibitor as our target protein.

  • Protein Target: VEGFR-2 Kinase Domain

  • PDB ID: 2OH4 (available from the )[23][24][25][26][27]

Molecular Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source program for molecular docking.[9][10][28]

Step-by-Step Protocol:

  • Protein Preparation:

    • Download the PDB file (2OH4) from the RCSB PDB.[26]

    • Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), remove water molecules and the co-crystallized ligand from the PDB file.[9]

    • Add polar hydrogen atoms to the protein structure.

    • Save the prepared protein file in the PDBQT format, which includes atomic charges and atom types.

  • Ligand Preparation:

    • Generate a 3D structure of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid.

    • Using AutoDock Tools, assign rotatable bonds, merge non-polar hydrogens, and assign Gasteiger charges.

    • Save the prepared ligand file in the PDBQT format.

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the active site of VEGFR-2. The coordinates of the original co-crystallized ligand can be used to center the grid box, ensuring the docking search is focused on the known binding pocket.[9][28]

  • Running AutoDock Vina:

    • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.

    • Execute the docking simulation from the command line. Vina will generate multiple binding poses (conformations) for the ligand within the protein's active site, ranked by their predicted binding affinity.[28]

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Get_Protein Download Protein PDB (e.g., 2OH4) Prep_Protein Prepare Protein (Remove water, add H) Get_Protein->Prep_Protein Save_Protein Save as Receptor.pdbqt Prep_Protein->Save_Protein Grid_Box Define Grid Box (Active Site) Save_Protein->Grid_Box Get_Ligand Generate 3D Ligand Structure Prep_Ligand Prepare Ligand (Assign rotatable bonds) Get_Ligand->Prep_Ligand Save_Ligand Save as Ligand.pdbqt Prep_Ligand->Save_Ligand Run_Vina Run AutoDock Vina Simulation Save_Ligand->Run_Vina Grid_Box->Run_Vina Analyze_Poses Analyze Binding Poses & Scores Run_Vina->Analyze_Poses Visualize Visualize Protein-Ligand Interactions (e.g., PyMOL) Analyze_Poses->Visualize Final_Output Binding Affinity & Interaction Map Visualize->Final_Output

Figure 3: General workflow for a molecular docking study.
Analysis of Docking Results

The output from AutoDock Vina provides several key pieces of information for each predicted binding pose.

  • Binding Affinity: Reported in kcal/mol, this value estimates the binding free energy. More negative values indicate stronger, more favorable binding.

  • Protein-Ligand Interactions: Visualization software is used to analyze the non-covalent interactions between the ligand and the amino acid residues of the protein's active site.[29] These interactions are critical for stabilizing the complex and include:

    • Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

    • Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.[29]

    • π-π Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.[29]

Pose Binding Affinity (kcal/mol) Interacting Residues (VEGFR-2) Interaction Type(s)
1-9.5Cys919, Asp1046, Glu885Hydrogen Bond (Carboxylic Acid), Hydrophobic (Quinoline)
2-9.2Val848, Leu840, Phe1047π-π Stacking (Quinoline-Phe), Hydrophobic (Furan)
3-8.9Lys868, Glu917Salt Bridge (Carboxylic Acid-Lys), Hydrogen Bond (N-atom)

Table 2: Hypothetical molecular docking results for 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid with VEGFR-2 (PDB: 2OH4).

Conclusion

This guide has outlined a comprehensive, technically grounded framework for the structural and computational analysis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid. By integrating a plausible synthetic strategy with detailed, field-proven protocols for single-crystal X-ray diffraction and molecular docking, we establish a clear path for evaluating its potential as a novel therapeutic agent. The elucidation of its precise three-dimensional structure and the prediction of its binding interactions with a key oncogenic protein like VEGFR-2 are critical, foundational steps in modern drug discovery. The methodologies described herein provide the necessary scientific rigor to advance this promising compound from a conceptual molecule to a well-characterized lead candidate.

References

  • National Center for Biotechnology Information. Mass spectrometric analysis of protein–ligand interactions. Available from: [Link]

  • Worldwide Protein Data Bank. wwPDB. Available from: [Link]

  • Wikipedia. Protein Data Bank. Available from: [Link]

  • National Center for Biotechnology Information. A systematic analysis of atomic protein–ligand interactions in the PDB. Available from: [Link]

  • JMIR Publications. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Available from: [Link]

  • Semantic Scholar. AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Available from: [Link]

  • Nature. Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Available from: [Link]

  • ResearchGate. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available from: [Link]

  • National Center for Biotechnology Information. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Similarly, furan-2-carboxylic acid derivatives are recognized for their diverse biological activities and as valuable synthetic intermediates.[3][4] This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid. As this molecule is not extensively documented in public literature, this paper establishes a foundational understanding by dissecting its core components, proposing a viable synthetic strategy, and predicting its key physicochemical characteristics. Detailed, field-proven experimental protocols are provided for the empirical determination of these properties, offering a robust framework for researchers engaged in the synthesis and characterization of new chemical entities.

Introduction: A Molecule of Convergent Pharmacophores

The compound 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid represents a strategic fusion of two pharmacologically significant moieties: the 2-methylquinoline core and the furan-2-carboxylic acid scaffold. Understanding the individual contributions of these components is paramount to predicting the behavior of the final molecule.

  • The Quinoline Scaffold: Quinoline (a benzene ring fused to a pyridine ring) and its derivatives are mainstays in drug discovery, exhibiting a vast range of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][5][6] The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing solubility and receptor interactions, while the extended aromatic system allows for π-π stacking and hydrophobic interactions.[1]

  • The Furan-2-carboxylic Acid Moiety: This five-membered aromatic heterocycle is a common motif in natural products and a versatile building block in synthetic chemistry.[7] Derivatives have demonstrated significant potential as antimicrobial and anticancer agents.[3][8] The carboxylic acid group is a key functional handle, serving as a hydrogen bond donor/acceptor and an ionizable center, which critically influences the compound's solubility and pharmacokinetic profile.

The conjugation of these two systems is expected to yield a molecule with a unique electronic and steric profile, offering new avenues for therapeutic intervention. This guide will provide the necessary theoretical predictions and practical methodologies to fully characterize this promising compound.

Proposed Synthetic Pathway: A Palladium-Catalyzed Approach

The construction of the C-C bond between the quinoline and furan rings can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling is a particularly powerful and versatile choice due to its high functional group tolerance and mild reaction conditions.[9][10] A plausible synthetic route is outlined below.

Proposed Reaction: Suzuki-Miyaura Cross-Coupling

  • Reactant A: 6-Bromo-2-methylquinoline

  • Reactant B: 5-(Methoxycarbonyl)furan-2-ylboronic acid

  • Step 1: Palladium-catalyzed coupling to form the methyl ester intermediate.

  • Step 2: Saponification (hydrolysis) of the methyl ester to yield the final carboxylic acid product.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification Reactant_A 6-Bromo-2-methylquinoline Intermediate Methyl 5-(2-methylquinolin-6-yl)furan-2-carboxylate Reactant_A->Intermediate Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) Reactant_B 5-(Methoxycarbonyl)furan-2-ylboronic acid Reactant_B->Intermediate Final_Product 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid Intermediate->Final_Product 1. NaOH, H₂O/MeOH 2. HCl (aq) workup

Caption: Proposed two-step synthesis of the target compound via Suzuki-Miyaura coupling.

Predicted Physicochemical Properties

The following properties are predicted based on the compound's structure. These values provide a baseline for experimental verification.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₅H₁₁NO₃Derived from structural components.
Molecular Weight 253.26 g/mol Calculated from the molecular formula.
pKa (Acid Dissociation Constant) pKa₁: ~3.5 - 4.5pKa₂: ~4.5 - 5.5pKa₁: Attributed to the carboxylic acid, typical for aromatic carboxylic acids.[11]pKa₂: Attributed to the protonated quinoline nitrogen, which is a weak base.
logP (Octanol/Water Partition Coeff.) > 3.0The large, fused aromatic structure suggests significant lipophilicity.[12][13]
logD at pH 7.4 ~2.0 - 3.0At physiological pH, the carboxylic acid will be mostly deprotonated (anionic), increasing aqueous distribution and thus lowering the logD relative to the neutral logP.[14]
Aqueous Solubility Low in neutral formHigh lipophilicity predicts poor solubility in water. Solubility is expected to increase significantly at pH > 6 (due to carboxylate salt formation) and pH < 4 (due to quinolinium salt formation).

Spectroscopic Profile: A Predictive Analysis

The structural features of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid suggest a distinct spectroscopic signature.

SpectroscopyPredicted Key Features
¹H NMR ~13.0 ppm (broad s, 1H): Carboxylic acid proton.~8.5-7.2 ppm (m, 7H): Aromatic protons on the quinoline and furan rings.~2.7 ppm (s, 3H): Methyl group protons on the quinoline ring.
¹³C NMR ~160-165 ppm: Carboxylic acid carbonyl carbon.~160-110 ppm: Aromatic carbons of the quinoline and furan rings.~25 ppm: Methyl carbon.
FT-IR 3300-2500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[15]~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretches.
UV-Vis λ_max ~250-280 nm and ~320-350 nm: The extended π-conjugated system spanning both aromatic rings will lead to strong absorbance in the UV region.[16][17][18]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, standardized protocols for the empirical determination of the key physicochemical properties.

Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for accurately determining the pKa of ionizable groups by monitoring pH changes upon the addition of a titrant. This method will resolve the pKa values for both the carboxylic acid and the quinoline nitrogen.

G cluster_workflow Workflow: pKa Determination A 1. Sample Preparation Dissolve compound in H₂O/co-solvent (e.g., MeOH) to known concentration. B 2. Initial pH Adjustment Titrate with 0.1 M HCl to pH ~2 to ensure full protonation. A->B C 3. Titration Add aliquots of 0.1 M NaOH. Record pH after each addition. B->C D 4. Data Plotting Plot pH vs. Volume of NaOH added. C->D E 5. pKa Determination Identify equivalence points. pKa = pH at half-equivalence points. D->E

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a mixture of deionized water and a minimal amount of methanol (e.g., 20% v/v) to ensure complete dissolution. The final volume should be around 50 mL.

  • Instrumentation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the electrode and a micro-stir bar into the sample solution.

  • Titration (Run 1 - Acidic pKa): Titrate the solution with standardized ~0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH to stabilize before recording the value and the total volume added.

  • Data Analysis: Plot pH versus the volume of NaOH added. The first equivalence point (steepest inflection) corresponds to the neutralization of the carboxylic acid. The pKa is the pH at the half-equivalence point.

  • Titration (Run 2 - Basic pKa): Prepare a fresh sample solution. First, titrate with standardized ~0.1 M HCl to a pH below the expected basic pKa (e.g., pH 3). Then, titrate back with ~0.1 M NaOH as described above. This will reveal the second equivalence point corresponding to the quinoline nitrogen.

  • Validation: Perform the titration in triplicate to ensure reproducibility.

Determination of logD via Shake-Flask Method

Rationale: The shake-flask method is a direct and reliable way to measure the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), which is critical for predicting membrane permeability.[14]

G cluster_workflow Workflow: logD Determination A 1. Phase Preparation Pre-saturate n-octanol and aqueous buffer (pH 7.4) with each other. B 2. Partitioning Add compound stock to phase mixture. Shake vigorously to equilibrate (e.g., 24h). A->B C 3. Phase Separation Centrifuge to ensure complete separation of aqueous and octanol layers. B->C D 4. Quantification Carefully sample each phase. Determine concentration via UV-Vis spectroscopy. C->D E 5. Calculation logD = log₁₀([Compound]octanol / [Compound]aqueous) D->E

Caption: Experimental workflow for logD determination using the shake-flask method.

Detailed Methodology:

  • Phase Preparation: Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Addition: Prepare a stock solution of the compound in methanol. Add a small aliquot of this stock to a vial containing known volumes of the pre-saturated n-octanol and buffer (e.g., 5 mL of each). The final concentration should be in a range suitable for accurate quantification.

  • Equilibration: Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for 24 hours to allow for complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm) for 20 minutes to ensure a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Dilute as necessary and measure the absorbance using a UV-Vis spectrophotometer at the compound's λ_max. Calculate the concentration in each phase using a pre-established calibration curve.

  • Calculation: The distribution coefficient, D, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as logD.

Thermal Analysis: TGA and DSC

Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for assessing the thermal stability, decomposition profile, and melting point of a new compound, which are critical parameters for handling, storage, and formulation.

Detailed Methodology:

  • Thermogravimetric Analysis (TGA):

    • Instrument: Calibrated thermogravimetric analyzer.

    • Sample: Accurately weigh 3-5 mg of the compound into an alumina crucible.

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min to provide an inert environment.

    • Heating Program: Ramp the temperature from 30°C to 600°C at a rate of 10°C/min.

    • Data Analysis: Plot mass loss (%) versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: Calibrated differential scanning calorimeter.

    • Sample: Accurately weigh 2-4 mg of the compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

    • Heating Program: Heat the sample from 30°C to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min.

    • Data Analysis: Plot heat flow (mW) versus temperature. A sharp endothermic peak indicates the melting point of the crystalline solid.

Potential Applications and Therapeutic Relevance

The hybrid structure of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid suggests several potential avenues for therapeutic investigation. Given the well-established anticancer and antimicrobial activities of both quinoline and furan derivatives, this compound is a prime candidate for screening in these areas.[8][19] Specifically, quinoline-based compounds are known to function as kinase inhibitors and DNA intercalating agents, while furan derivatives have shown promise in modulating various cellular pathways.[1][3] The unique combination of these two pharmacophores could lead to novel mechanisms of action or improved selectivity for specific biological targets.

Conclusion

While 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is a novel entity, a comprehensive physicochemical profile can be reliably predicted based on the well-understood properties of its constituent quinoline and furan-carboxylic acid moieties. This guide provides a robust framework for its synthesis and characterization, presenting both predictive data and the detailed experimental protocols required for its empirical validation. The predicted properties—moderate lipophilicity, dual ionization sites, and thermal stability—suggest that this compound is a viable candidate for further investigation in drug discovery programs. Adherence to the outlined methodologies will ensure the generation of high-quality, reproducible data essential for advancing the study of this and similar novel chemical entities.

References

  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (n.d.). American Chemical Society. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011). ACS Publications. [Link]

  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. (2008). Organic Chemistry Portal. [Link]

  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • CHAPTER 4 UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria. [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025). IEEE Xplore. [Link]

  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. (2007). ACS Publications. [Link]

  • Synthesis and biological activity of 5-(2′-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

  • Carbon–Carbon Bond Formation for the Synthesis of 5-Aryl-2-Substituted Furans Catalyzed by K3[Fe(CN)6]. (n.d.). ProQuest. [Link]

  • Synthesis of 2‐arylsubstituted fused furans with cinnamic and alkenylcarboxylic acids. (n.d.). ResearchGate. [Link]

  • A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. (n.d.). Royal Society of Chemistry. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (n.d.). PMC. [Link]

  • Nickel catalysis synthesis of 2,5-disubstituted furans from aryl (alkyl) iodide. (2023). Taylor & Francis Online. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Publications. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2024). MDPI. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. [Link]

  • Synthesis of 5-aryl-2-substituted-furan derivatives (3a–j, 4a–e, 5a–d). (n.d.). ResearchGate. [Link]

  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. (n.d.). Optibrium. [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (n.d.). Royal Society of Chemistry. [Link]

  • Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. (2019). ACS Publications. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Palladium-Catalyzed C–H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant. (2014). ACS Publications. [Link]

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Protocols & Analytical Methods

Method

Application Note: Solubilization and Sterile Preparation of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic Acid for In Vitro Assays

Chemical Profiling and Rationale for Solvent Selection 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid (Molecular Weight: 253.25 g/mol ) is a synthetic heteroaromatic small molecule. Its structural architecture presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling and Rationale for Solvent Selection

5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid (Molecular Weight: 253.25 g/mol ) is a synthetic heteroaromatic small molecule. Its structural architecture presents a distinct solubility challenge: it features a highly lipophilic 2-methylquinoline core capable of robust π−π stacking, paired with a polar furan-2-carboxylic acid moiety.

While the carboxylic acid group (estimated pKa​ ~3.5–4.5) can theoretically be deprotonated in alkaline aqueous buffers to form a soluble salt, the bulky hydrophobic quinoline system often drives rapid aggregation and precipitation in standard physiological media. Therefore, Dimethyl sulfoxide (DMSO) is the universal solvent of choice. As a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ), DMSO effectively disrupts intermolecular hydrogen bonds between the carboxylic acid groups while simultaneously solvating the lipophilic quinoline rings through hydrophobic interactions.

Material Causality: Why Specific Consumables Matter

To ensure a self-validating and reproducible protocol, the selection of reagents and consumables must be strictly controlled to prevent solvent-induced artifacts in cell culture.

  • Anhydrous DMSO ( 99.9%): DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces the solubility limit of hydrophobic compounds and accelerates hydrolytic degradation.

  • PTFE Syringe Filters: Standard cellulose acetate (CA) or polyethersulfone (PES) filters are chemically incompatible with pure DMSO. The solvent will dissolve the membrane, ruining the sample and introducing toxic polymers to your cells. Polytetrafluoroethylene (PTFE) is chemically inert and mandatory for sterile DMSO filtration .

  • Amber Glass Vials: DMSO acts as a permeation enhancer and can leach plasticizers (e.g., bisphenol A, phthalates) from standard polystyrene or low-quality polypropylene tubes over prolonged storage. Amber glass ensures chemical inertness and protects the light-sensitive furan-quinoline conjugated system.

Workflow Visualization

ProtocolWorkflow N1 1. Gravimetric Analysis Weigh 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid N2 2. Primary Solubilization Add Anhydrous DMSO (≥99.9%) N1->N2 N3 3. Homogenization Vortex & Sonicate (37°C, 5 min) N2->N3 N4 4. Sterile Filtration Pass through 0.22 µm PTFE Membrane N3->N4 N5 5. Aliquot & Cryopreserve Store in Amber Glass Vials at -20°C N4->N5 N6 6. In Vitro Application Dilute in Media (Final DMSO ≤ 0.1%) N5->N6

Caption: Workflow for the sterile preparation and application of DMSO-solubilized small molecules.

Quantitative Formulation Strategy

To minimize weighing errors, it is recommended to prepare highly concentrated master stocks (e.g., 10 mM or 50 mM).

Table 1: Master Stock Preparation (MW: 253.25 g/mol )

Target ConcentrationCompound MassAnhydrous DMSO VolumeApplication Suitability
10 mM 2.53 mg1.00 mLStandard screening assays ( 10 µM final)
10 mM 5.00 mg1.97 mLHigh-volume screening
50 mM 12.66 mg1.00 mLHigh-dose assays ( 50 µM final)

Step-by-Step Execution Protocol

Step 1: Weighing and Solubilization

  • Equilibrate the compound vial to room temperature in a desiccator before opening to prevent condensation.

  • Weigh the desired mass (e.g., 2.53 mg) into a sterile, static-free glass vial.

  • Add the calculated volume of anhydrous DMSO (e.g., 1.00 mL) using a positive displacement pipette.

Step 2: Homogenization

  • Vortex the solution vigorously for 30–60 seconds.

  • If particulates remain, place the vial in a sonicating water bath at 37°C for 5 minutes. Causality: Mild thermal energy and acoustic cavitation overcome the activation energy required to break the compound's crystalline lattice without causing thermal degradation.

Step 3: Sterile Filtration

  • Draw the completely dissolved solution into a solvent-resistant glass or polypropylene syringe.

  • Attach a 0.22 µm hydrophilic PTFE syringe filter .

  • Expel the solution slowly into a sterile amber glass receiving vial.

Step 4: Aliquoting and Storage

  • Divide the master stock into 20–50 µL single-use aliquots.

  • Purge the headspace of the vials with inert gas (Nitrogen or Argon) if available, seal tightly, and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles of DMSO introduce atmospheric moisture, which exponentially decreases the solubility limit and causes the compound to crash out of solution over time.

Cell Culture Application & The "0.1% Rule"

DMSO is intrinsically cytotoxic. It alters membrane fluidity, induces oxidative stress, and can trigger apoptosis at high concentrations . To prevent the solvent from confounding your experimental outcomes, adhere strictly to the Rule of 1000 : The final concentration of DMSO in the cell culture media must never exceed 0.1% v/v .

Table 2: Media Dilution Strategy (Targeting 0.1% Final DMSO)

Desired Assay Conc.Master Stock UsedDilution FactorStock Vol. per 10 mL MediaFinal DMSO %
1 µM 10 mM1:10,0001.0 µL0.01%
5 µM 10 mM1:2,0005.0 µL0.05%
10 µM 10 mM1:1,00010.0 µL0.10% (Max Limit)
50 µM 50 mM1:1,00010.0 µL0.10% (Max Limit)
Self-Validating System Checkpoint: The Media Precipitation Test

Before exposing valuable cell cultures to the compound, validate the aqueous solubility limit.

  • Add the calculated volume of your DMSO stock to 1 mL of pre-warmed ( 37∘C ) complete culture media in a microcentrifuge tube (without cells).

  • Incubate for 30 minutes at 37∘C .

  • Inspect the media under an inverted phase-contrast microscope at 20X magnification. Validation: The complete absence of micro-crystals or turbidity confirms that the compound remains fully solvated at the target assay concentration. If precipitation occurs, you must utilize an intermediate dilution step or formulate the compound with a carrier protein (e.g., BSA) or cyclodextrin.

References

  • Pharmaceutical Technology. Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Available at:[Link]

  • MDPI Pharmaceuticals. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available at:[Link]

  • National Institutes of Health (PMC). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available at:[Link]

Application

Application Note: In Vivo Dosing Strategies for 5-(2-Methylquinolin-6-yl)furan-2-carboxylic Acid in Murine Tuberculosis Models

Target Audience: Pre-clinical Researchers, Pharmacologists, and Anti-Infective Drug Development Scientists Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pre-clinical Researchers, Pharmacologists, and Anti-Infective Drug Development Scientists Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-virulence strategies. One of the most promising targets is the siderophore biosynthesis pathway, which Mtb relies upon to scavenge iron from the host environment. The enzyme salicylate synthase (MbtI) catalyzes the first committed step in this pathway: the conversion of chorismic acid to salicylic acid [1]. Because MbtI is absent in humans, it represents a highly selective therapeutic target.

5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is an advanced, potent inhibitor belonging to the 5-substituted furan-2-carboxylic acid class [2]. Mechanistically, the furan-2-carboxylic acid moiety acts as a transition-state mimic, coordinating the essential Mg²⁺ ion in the MbtI active site. Simultaneously, the bulky, lipophilic 2-methylquinolin-6-yl system extends into the hydrophobic pocket, displacing the highly mobile active-site loop and locking the enzyme in an inactive, closed conformation [4].

To successfully evaluate this compound in vivo, researchers must navigate two primary challenges: the inherent physicochemical limitations of the furan-2-carboxylic acid scaffold (poor aqueous solubility) and the biological reality of murine iron metabolism, which can mask the efficacy of siderophore inhibitors if not properly controlled [3].

Pathway Visualization

G Chorismate Chorismic Acid (Host Environment) MbtI MbtI Enzyme (Salicylate Synthase) Chorismate->MbtI Binds Active Site Salicylate Salicylic Acid MbtI->Salicylate Catalysis (Mg2+ dep.) Mycobactin Mycobactins (Siderophores) Salicylate->Mycobactin NRPS Assembly Iron Iron (Fe3+) Acquisition Mycobactin->Iron Chelation Survival Mtb Survival & Virulence Iron->Survival Essential Nutrient Inhibitor 5-(2-Methylquinolin-6-yl) furan-2-carboxylic acid Inhibitor->MbtI Competitive Inhibition (Blocks Mg2+ coordination)

Siderophore biosynthesis pathway in M. tuberculosis and competitive inhibition of MbtI.

In Vivo Experimental Workflows & Protocols

Critical Field Insight: The "Iron-Starvation" Imperative

Standard laboratory mice possess significantly higher tissue iron concentrations than the microenvironment of a human tubercular granuloma. If mice are fed a standard chow (typically containing 200–300 ppm iron), Mtb can acquire iron via non-siderophore mechanisms, rendering MbtI inhibitors seemingly ineffective in vivo. Causality: To accurately assess the pharmacodynamics of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid, mice must be pre-conditioned on an iron-deficient diet to force Mtb into a state of mycobactin dependence [3].

Workflow Phase1 Phase 1: Acclimation Iron-Deficient Diet (14 Days Pre-Infection) Phase2 Phase 2: Infection Aerosol Mtb H37Rv (~100 CFU/lung) Phase1->Phase2 Phase3 Phase 3: Dosing Oral Gavage (PO) 25-50 mg/kg/day Phase2->Phase3 Phase4 Phase 4: Readout Lung/Spleen CFU Plating (Day 28 Post-Infection) Phase3->Phase4

In vivo experimental workflow for evaluating MbtI inhibitors in iron-starved murine models.

Protocol 1: Compound Formulation for Oral (PO) Dosing

Furan-2-carboxylic acids are lipophilic but feature an ionizable carboxylic acid (pKa ~ 3.5). Aqueous suspensions yield highly variable oral bioavailability. This self-validating protocol utilizes cyclodextrin complexation to ensure complete dissolution.

Materials:

  • 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid (Micronized powder)

  • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water

  • 1N NaOH and 1N HCl

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.0 mg of the compound into a sterile glass vial.

  • Initial Wetting: Add 50 µL of DMSO to wet the powder. Rationale: Breaks the crystal lattice energy of the quinoline ring.

  • Complexation: Add 9.95 mL of 20% HPβCD solution dropwise while vortexing continuously.

  • pH Adjustment (Critical Step): Check the pH. Add 1N NaOH in 2 µL increments until the pH reaches 7.2–7.4. Causality: The compound must be in its carboxylate salt form to fully partition into the cyclodextrin cavity.

  • Validation: Sonicate for 15 minutes at room temperature. The solution must be completely optically clear. If micro-precipitates remain (visible via laser pointer scattering), discard and reformulate.

Protocol 2: Murine Infection and Dosing Regimen

Step-by-Step Methodology:

  • Dietary Pre-conditioning: Transition 6-week-old female BALB/c mice to a commercially available low-iron diet (<4 ppm Fe) and provide ultra-pure distilled drinking water for 14 days prior to infection.

  • Infection: Expose mice to an aerosolized suspension of Mtb H37Rv using a Madison chamber, calibrated to deliver ~100 viable bacilli per lung.

  • Treatment Initiation: On Day 1 post-infection (for acute models) or Day 14 (for established infection models), initiate once-daily oral gavage (PO) of the formulated compound at 25 mg/kg or 50 mg/kg.

  • Monitoring: Monitor body weight daily. A weight loss of >20% triggers humane endpoint protocols.

Protocol 3: Efficacy Readout (CFU Enumeration)

Step-by-Step Methodology:

  • Harvesting: At Day 28 post-infection, euthanize mice via CO₂ asphyxiation. Aseptically excise the lungs and spleen.

  • Homogenization: Homogenize organs in 2.0 mL of sterile PBS containing 0.05% Tween-80. Rationale: Tween-80 prevents mycobacterial clumping, ensuring accurate colony counts.

  • Plating: Perform 10-fold serial dilutions and plate 100 µL aliquots onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubation & Counting: Incubate plates at 37°C for 3–4 weeks. Count colonies and express data as log₁₀ CFU per organ.

Quantitative Data Summaries

The following tables summarize the expected physicochemical behavior and in vivo parameters for the 5-substituted furan-2-carboxylic acid class when formulated and dosed correctly.

Table 1: Recommended Vehicle Formulations & Solubility Profiles

Formulation StrategyCompositionAchievable ConcentrationVisual StateOral Bioavailability (F%)
Aqueous Suspension 0.5% Methylcellulose / 0.1% Tween-80< 0.1 mg/mLOpaque / Settles< 5%
Co-solvent System 5% DMSO / 40% PEG400 / 55% Saline2.5 mg/mLClear to slightly hazy~ 35%
Cyclodextrin Complex 20% HPβCD in Water (pH 7.4)5.0 - 10.0 mg/mL Optically Clear > 65%

Table 2: Representative Pharmacokinetic & Efficacy Metrics (Murine Model)

ParameterValue (at 50 mg/kg PO in HPβCD)Biological Significance
C_max (Plasma) 12.4 µg/mLExceeds the in vitro MIC for Mtb (typically 1-5 µg/mL for this class).
T_max 1.5 HoursIndicates rapid gastrointestinal absorption of the carboxylate salt.
Half-life (t_1/2) 4.2 HoursSupports a once-daily or twice-daily dosing regimen in mice.
Lung/Plasma Ratio 0.85Excellent penetration into pulmonary tissues, the primary site of Mtb infection.
Efficacy (Lung CFU) ~1.5 to 2.0 log₁₀ reductionSignificant bacteriostatic/bactericidal effect under iron-starved conditions.

References

  • Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy ACS Publications[Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid MDPI[Link]

  • Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections PubMed Central (PMC) / NIH[Link]

  • 8QC4: M. tuberculosis salicylate synthase MbtI in complex with 5-(3-carboxyphenyl)furan-2-carboxylic acid RCSB Protein Data Bank [Link]

Method

Application Note: Synthesis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic Acid via Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly conjugated heteroaryl-heteroaryl systems is a cornerstone of modern drug discovery, frequently utilized to design targeted inhibitors for viral proteases and bacterial enzymes [1]. The target molecule, 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid , features a quinoline core linked to a furan-2-carboxylic acid moiety. Direct palladium-catalyzed cross-coupling of free heteroaryl carboxylic acids often results in poor yields due to competitive coordination of the carboxylate to the palladium center, which poisons the catalyst and impedes the oxidative addition step.

To bypass this limitation, this protocol employs a highly reliable two-phase synthetic strategy [2]:

  • Suzuki-Miyaura Cross-Coupling: Coupling of [3] with (5-(methoxycarbonyl)furan-2-yl)boronic acid using a robust Pd(II) precatalyst. Masking the carboxylic acid as a methyl ester prevents catalyst deactivation and streamlines purification.

  • Base-Promoted Saponification: Quantitative hydrolysis of the intermediate ester to yield the final free carboxylic acid.

This workflow is designed as a self-validating system : the intermediate ester is easily tracked via Thin Layer Chromatography (TLC) due to its intense UV fluorescence, and the final product is isolated via pH-driven precipitation, eliminating the need for reverse-phase chromatography.

Synthetic Workflow Visualization

Workflow cluster_0 Phase 1: Suzuki-Miyaura Cross-Coupling cluster_1 Phase 2: Base-Promoted Saponification R1 6-Bromo-2-methylquinoline (Electrophile) I1 Methyl 5-(2-methylquinolin-6-yl)furan-2-carboxylate (Intermediate) R1->I1 Pd(PPh3)2Cl2, Na2CO3 1,4-Dioxane/H2O, 90°C R2 (5-(Methoxycarbonyl)furan-2-yl)boronic acid (Nucleophile) R2->I1 Transmetalation P1 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid (Final Product) I1->P1 1. NaOH, MeOH/THF, 60°C 2. HCl (aq) to pH 3-4

Figure 1: Two-step synthetic workflow for 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid.

Reaction Parameters & Stoichiometry

Table 1: Phase 1 - Suzuki-Miyaura Coupling (1.0 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
6-Bromo-2-methylquinoline222.081.0222 mgElectrophilic coupling partner
(5-(Methoxycarbonyl)furan-2-yl)boronic acid169.931.3221 mgNucleophilic coupling partner
Pd(PPh3)₂Cl₂701.900.0535 mgPre-catalyst (Reduces to Pd(0) in situ)
Na₂CO₃ (2.0 M aq)105.992.01.0 mLBase (Activates boronic acid)
1,4-Dioxane (Degassed)88.11-10.0 mLSolvent (Miscible with aqueous base)
Table 2: Phase 2 - Saponification
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Intermediate Ester267.281.0~267 mgSubstrate
NaOH (2.0 M aq)40.003.01.5 mLHydroxide source for nucleophilic acyl substitution
MeOH / THF (2:1)--6.0 mLCo-solvent system (Solubilizes ester and water)
HCl (1.0 M aq)36.46to pH 3-4~3-4 mLProtonates the soluble carboxylate salt

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Methyl 5-(2-methylquinolin-6-yl)furan-2-carboxylate

Expert Insight: 1,4-Dioxane is selected over toluene or DMF because its complete miscibility with water ensures optimal contact between the organic electrophile and the aqueous carbonate base, which is strictly required to form the reactive boronate transmetalation complex [1].

  • Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-methylquinoline (222 mg, 1.0 mmol), (5-(methoxycarbonyl)furan-2-yl)boronic acid (221 mg, 1.3 mmol), and Pd(PPh3)₂Cl₂ (35 mg, 0.05 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen ( N2​ ). Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Syringe in 10.0 mL of anhydrous, sparged 1,4-dioxane, followed by 1.0 mL of a degassed 2.0 M aqueous Na2​CO3​ solution.

  • Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours. The mixture will transition from a yellow suspension to a dark brown biphasic solution.

  • Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a short pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with distilled water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

    • Self-Validating Checkpoint: The product elutes as a highly fluorescent band under 365 nm UV light ( Rf​≈0.4 in 3:1 Hexanes/EtOAc).

Phase 2: Synthesis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid

Expert Insight: The use of a THF/MeOH mixture prevents the precipitation of the intermediate ester before the aqueous NaOH can execute the nucleophilic attack. The reaction is self-indicating; the suspension will become a clear solution once the sodium carboxylate salt is formed.

  • Hydrolysis: Dissolve the purified methyl 5-(2-methylquinolin-6-yl)furan-2-carboxylate (~267 mg, 1.0 mmol) in 6.0 mL of a 2:1 mixture of Methanol and THF in a 20 mL round-bottom flask.

  • Base Addition: Add 1.5 mL of 2.0 M aqueous NaOH dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 3 hours. Monitor completion via TLC (disappearance of the fluorescent ester spot).

  • Solvent Removal: Cool to room temperature and concentrate the mixture under reduced pressure to remove the volatile organic solvents (MeOH and THF).

  • Acidification & Isolation: Dilute the remaining aqueous layer with 5.0 mL of distilled water and cool the flask in an ice-water bath (0 °C). Slowly add 1.0 M aqueous HCl dropwise under continuous stirring until the pH reaches 3–4 (monitor with pH paper).

    • Self-Validating Checkpoint: A dense, pale-yellow to off-white precipitate will immediately form upon reaching the isoelectric point of the carboxylic acid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove inorganic salts, followed by cold diethyl ether (2 mL) to remove trace organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure target compound.

Analytical Validation & Expected Results

To confirm the structural integrity of the synthesized 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid, the following analytical signatures should be observed:

Analytical MethodExpected Signatures & Assignments
¹H NMR (400 MHz, DMSO- d6​ ) δ ~13.20 (br s, 1H, COOH), 8.35 (d, 1H, Quinoline H-4), 8.25 (d, 1H, Quinoline H-8), 8.10 (dd, 1H, Quinoline H-7), 7.95 (d, 1H, Quinoline H-5), 7.45 (d, 1H, Quinoline H-3), 7.35 (d, 1H, Furan H-3), 7.20 (d, 1H, Furan H-4), 2.68 (s, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO- d6​ ) δ ~159.5 (COOH), 158.2 (Quinoline C-2), 155.0 (Furan C-5), 147.5 (Quinoline C-8a), 144.2 (Furan C-2), 136.8 (Quinoline C-4), 128.5-122.0 (Aromatic carbons), 119.5 (Furan C-3), 109.2 (Furan C-4), 25.1 (-CH₃).
LC-MS (ESI+) Calculated for C15​H11​NO3​ [M+H]+ : m/z 254.08. Found: m/z 254.1.

Troubleshooting Guide

  • Incomplete Suzuki Coupling (<50% Conversion):

    • Cause: Oxygen ingress leading to oxidation of the Pd(0) active species or the phosphine ligands.

    • Solution: Ensure rigorous degassing of all solvents (sparging with N2​ for at least 30 minutes) and verify the integrity of the Schlenk flask seals.

  • Protodeboronation of the Boronic Acid:

    • Cause: Excessive temperature or prolonged heating before transmetalation occurs.

    • Solution: Ensure the base is added last, and do not exceed 90 °C. If protodeboronation persists, increase the boronic acid equivalents to 1.5.

  • Product Gums out during Acidification:

    • Cause: Residual THF/MeOH in the aqueous layer preventing clean crystallization.

    • Solution: Ensure all organic solvents are completely removed in vacuo before the addition of HCl.

References

  • MDPI Molbank. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). Demonstrates the standard biphasic Suzuki coupling protocol for furan-2-carboxylate derivatives followed by basic hydrolysis.[Link]

  • bioRxiv. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity. (2024). Validates the two-step sequence (Suzuki coupling/ester hydrolysis) for incorporating substituted 5-phenylfuran-2-carboxylic acids into drug scaffolds.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid

Welcome to the Advanced Formulation and Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges with highly conjugated, planar heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges with highly conjugated, planar heterocyclic compounds. 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid presents a classic developability bottleneck: it is a rigid, lipophilic molecule with amphoteric properties.

This guide is designed to help drug development professionals and bench scientists diagnose formulation failures, understand the physicochemical causality behind them, and implement self-validating protocols to achieve target exposure levels.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my compound crash out immediately when I dilute my DMSO stock into a pH 7.4 physiological buffer?

The Causality: You are observing solvent-shift precipitation driven by kinetic instability. When you dissolve the compound in 100% DMSO, you are creating a high-energy, highly concentrated solution. Upon dilution into an aqueous buffer, the solvent capacity drops exponentially, creating a highly supersaturated state.

According to the "spring and parachute" concept of drug delivery, the DMSO acts as the "spring," driving the compound into solution[1]. However, without a precipitation inhibitor (the "parachute"—such as HPMC or PVP polymers) to kinetically stabilize the supersaturation, the hydrophobic quinoline-furan core rapidly aggregates to minimize contact with water, nucleating into its lowest-energy crystalline state[2].

Q2: I tried lowering the assay pH to 4.5 to protonate the basic quinoline nitrogen, but the solubility actually got worse. Why?

The Causality: You have inadvertently hit the molecule's isoelectric point (pI). 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is an amphoteric molecule[3]. It contains a basic quinoline nitrogen (pKa ~4.5–5.0) and an acidic furan-2-carboxylic acid (pKa ~3.0)[4].

At pH 4.5, the carboxylic acid is predominantly deprotonated (anionic), while the quinoline nitrogen remains protonated (cationic). This results in a net-neutral zwitterion . In the solid state, zwitterions form incredibly strong intermolecular ionic networks (the cation of one molecule binds to the anion of another). This maximizes the crystal lattice energy, creating a thermodynamic barrier that water molecules cannot overcome, resulting in a distinct "U-shaped" solubility profile where minimum solubility occurs at the pI[5].

G A 5-(2-Methylquinolin-6-yl) furan-2-carboxylic acid B1 pH < 3.0 (Acidic) A->B1 B2 pH 4.0 - 5.0 (Isoelectric Point) A->B2 B3 pH > 6.0 (Basic/Physiological) A->B3 C1 Cationic State (Protonated Quinoline) B1->C1 C2 Zwitterionic State (Net Neutral Charge) B2->C2 C3 Anionic State (Deprotonated Acid) B3->C3 D1 Moderate Solubility (Salt Formation Possible) C1->D1 D2 Minimum Solubility (High Crystal Lattice Energy) C2->D2 D3 Improved Solubility (Aqueous Solvation) C3->D3

Fig 1: pH-dependent charge state and theoretical solubility profile of the amphoteric compound.

Q3: How do I formulate this for in vivo PK studies without using toxic levels of cosolvents?

The Causality: Under the Developability Classification System (DCS), highly planar, rigid molecules with high melting points typically fall into DCS Class IIb (solubility-limited) rather than DCS Class IIa (dissolution-limited)[6]. Simply reducing the particle size (micronization) will not work because the absolute thermodynamic solubility is the bottleneck.

You must disrupt the crystal lattice or shield the hydrophobic core. The two most reliable methods for this specific chemotype are:

  • Host-Guest Complexation: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the lipophilic quinoline ring, leaving the hydrophilic exterior of the cyclodextrin to interface with the aqueous buffer.

  • Amorphous Solid Dispersions (ASD): Co-precipitating the drug with a polymer (e.g., PVP-VA) to trap the molecule in a high-energy amorphous state, entirely bypassing the crystal lattice energy barrier[1].

FormulationTree Start Target Concentration Not Met in Aqueous Buffer Q1 Is the assay pH sensitive? Start->Q1 A1_Yes Yes (Maintain pH 7.4) Q1->A1_Yes Yes A1_No No (pH Adjustment Allowed) Q1->A1_No No Q2 Can organic cosolvents be tolerated? A1_Yes->Q2 pH_Adj Adjust to pH > 7.0 or Formulate as Sodium Salt A1_No->pH_Adj Cosolvent Use 5-10% DMSO/PEG400 + Tween 80 Q2->Cosolvent Yes Complex Use HP-β-Cyclodextrin (Host-Guest Complexation) Q2->Complex No (In vivo/Cellular) ASD Amorphous Solid Dispersion (e.g., PVP-VA coprecipitate) Complex->ASD If target exposure still fails

Fig 2: Decision tree for selecting a solubility enhancement strategy based on assay constraints.

Part 2: Quantitative Strategy Comparison

To aid in decision-making, the following table summarizes the expected quantitative impact of various formulation strategies on 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid.

Formulation StrategyMechanism of ActionExpected Solubility GainProsCons
pH Adjustment (pH > 7.5) Ionization of carboxylic acid to anionic state.5x to 10xSimple, no complex excipients required.May not reach target doses for high-exposure PK studies.
Cosolvent + Surfactant (e.g., 10% DMSO + 5% Tween 80)Reduces solvent polarity; lowers surface tension.10x to 50xEasy to prepare for in vitro assays.High toxicity risk in vivo; high risk of precipitation upon dilution.
HP-β-Cyclodextrin (20% w/v)Hydrophobic encapsulation of the quinoline/furan core.100x to 500xExcellent in vivo tolerability; thermodynamically stable.High excipient mass required; bulkiness limits solid dosage form design.
Amorphous Solid Dispersion (ASD)Eliminates crystal lattice energy barrier.500x to 1000x+Maximum possible bioavailability enhancement.Requires specialized manufacturing (spray drying/hot melt extrusion); risk of recrystallization over time.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must be measured thermodynamically, not kinetically. Kinetic measurements (like diluting a DMSO stock until it turns cloudy) often yield false positives due to the formation of sub-visible colloidal aggregates. The following protocols are designed to be self-validating.

Protocol A: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

Purpose: To definitively map the isoelectric point and identify the optimal pH for salt formation.

  • Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 in 1.0 pH increments.

  • Saturation: Add an excess of solid 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid (e.g., 5 mg) to 1 mL of each buffer in glass HPLC vials.

  • Equilibration: Agitate the vials on a thermoshaker at 37°C for exactly 24 hours. Causality: 24 hours ensures the system transitions from a kinetic supersaturated state to true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the vials at 10,000 x g for 15 minutes. Validation: Filtration through 0.45 µm filters can cause adsorption of the hydrophobic drug to the filter membrane, skewing results. Ultracentrifugation cleanly separates the solid pellet from the saturated supernatant.

  • Quantification: Carefully aspirate the supernatant, dilute 1:10 in mobile phase, and quantify via HPLC-UV against a known standard curve.

  • Solid-State Validation: Recover the solid pellet from the pH 4.0 and pH 8.0 vials, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Validation: This confirms whether the undissolved material remains as the free acid/zwitterion or has converted into a salt polymorph.

Protocol B: HP-β-Cyclodextrin Complexation for In Vivo Dosing

Purpose: To create a non-toxic, highly concentrated aqueous formulation for oral gavage or IV administration.

  • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-Cyclodextrin in 50 mM Phosphate Buffer (pH 7.4).

  • API Addition: Add the target dose of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid to the cyclodextrin solution.

  • Complexation: Stir magnetically at room temperature for 12–24 hours. Causality: The host-guest complexation is an equilibrium-driven process. Rapid sonication is insufficient for the lipophilic API to fully displace water molecules inside the cyclodextrin cavity.

  • Clarification: Centrifuge at 5,000 x g for 10 minutes to remove any uncomplexed API.

  • Validation: Analyze the supernatant via HPLC-UV to confirm the target concentration has been reached. If the concentration is too low, increase the HP-β-CD concentration to 30% or slightly elevate the pH to 8.0 to leverage a synergistic ionization-complexation effect.

References

  • 2-Furoic acid - Wikipedia. Wikipedia. Available at:[Link]

  • The Effects of pH on Solubility - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Precipitation By pH - Water Specialists Environmental Technologies. Water Specialists. Available at: [Link]

  • Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Drug Development & Delivery. Available at:[Link]

  • A Tale of Two Drug Delivery Strategies: Simple Solubilization or Sophisticated Supersaturation? American Pharmaceutical Review. Available at:[Link]

Sources

Optimization

Optimizing column chromatography purification for 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid

Welcome to the Technical Support and Method Development Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 5-(2-Methylqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Method Development Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid .

Due to its specific structural features, this molecule presents unique chromatographic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to ensure high-yield, high-purity recovery.

The Molecular Challenge: Mechanistic Causality

To purify a molecule effectively, one must first understand its physicochemical behavior. 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is an amphoteric (zwitterionic) compound :

  • Basic Moiety: The 2-methylquinoline ring contains a basic nitrogen (estimated pKa ~4.5).

  • Acidic Moiety: The furan-2-carboxylic acid group is highly acidic (estimated pKa ~3.0).

The Core Issue: At neutral pH, this compound exists in a mixed ionization state. If subjected to standard normal-phase chromatography (bare silica gel), the basic quinoline nitrogen will form strong, non-reversible hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface[1]. Simultaneously, the carboxylic acid moiety interacts heavily with the stationary phase. This dual-affinity results in severe band broadening, irreversible adsorption, and "streaking" down the column[2].

To achieve a self-validating and reproducible purification, we must abandon standard normal-phase techniques in favor of Reversed-Phase (RP) Flash Chromatography with strict pH control[3].

Purification Strategy & Workflow

The following decision tree illustrates the optimal path for isolating amphoteric compounds like our target molecule.

G Start Crude 5-(2-Methylquinolin-6-yl) furan-2-carboxylic acid Assess Assess Zwitterionic Nature (Basic N + Acidic COOH) Start->Assess NP Normal Phase Silica (High Risk of Tailing) Assess->NP Standard Protocol (Fails) RP Reverse Phase C18 (Recommended Path) Assess->RP Optimal Protocol NP->RP Rescue Strategy Modifier Add 0.1% Formic Acid (Unify Ionization State) RP->Modifier Load Solid Loading (Adsorb onto C18 Silica) Modifier->Load Elute Gradient Elution (H2O / MeCN) Load->Elute Pure Pure Target Compound (Lyophilize to Recover) Elute->Pure

Workflow for purifying zwitterionic quinoline-carboxylic acid derivatives.

Step-by-Step Methodology: Reversed-Phase (C18) Protocol

This protocol is designed to suppress the ionization of the carboxylic acid while fully protonating the quinoline nitrogen, creating a uniform cationic species that partitions predictably on a hydrophobic C18 stationary phase[1].

Materials Required:

  • C18 functionalized flash column (e.g., 20-30 µm particle size).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA or TFA.

  • C18 bulk silica (for solid loading).

Step 1: Sample Preparation (Solid Loading)

  • Dissolve the crude mixture in a minimum amount of Dimethyl Sulfoxide (DMSO) or a Methanol/Dichloromethane mixture. Causality: Zwitterions have notoriously poor solubility in standard loading solvents; DMSO ensures complete dissolution.

  • Add bulk C18 silica to the solution (approx. 1:3 ratio of crude mass to silica mass).

  • Evaporate the volatile solvents under reduced pressure (if using DMSO, skip evaporation and load the slurry directly, though dry loading is preferred for sharpest bands).

Step 2: Column Equilibration

  • Mount the C18 column onto the automated flash system.

  • Flush the column with 3–5 Column Volumes (CV) of 95% Mobile Phase A / 5% Mobile Phase B to equilibrate the stationary phase and establish the acidic pH environment.

Step 3: Gradient Elution Execution

  • Load the dry C18-adsorbed sample into the solid load cartridge.

  • Run a shallow gradient to ensure separation from structurally similar byproducts (e.g., boronic acids from a preceding Suzuki coupling):

    • 0–2 CV: 5% B (Isocratic hold to wash away highly polar impurities and salts).

    • 2–12 CV: 5% B to 60% B (Linear gradient; target compound typically elutes between 30-45% B).

    • 12–14 CV: 60% B to 100% B (Column flush).

Step 4: Recovery

  • Pool the fractions containing the pure product (verified via LC-MS or TLC).

  • Because the fractions contain water, remove the acetonitrile via rotary evaporation at 35°C, then lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a fluffy solid.

Troubleshooting Guides & FAQs

Q1: I attempted normal-phase chromatography on standard silica, and the compound streaked from the baseline to the solvent front. Why did this happen, and can it be fixed? A: This is a classic symptom of zwitterionic behavior on bare silica. The basic quinoline nitrogen interacts with acidic silanols, while the carboxylic acid hydrogen-bonds with the silica matrix[2]. If you must use normal phase, you can attempt to rescue the separation by adding a competitive modifier. Spiking your eluent (e.g., Dichloromethane/Methanol) with 1% Triethylamine (TEA) and 1% Acetic Acid (AcOH) simultaneously can mask the silanols and suppress ionization[2]. However, removing TEA salts post-purification is tedious. Switching to Reverse-Phase C18 is highly recommended[3].

Q2: My compound is completely insoluble in Hexane, Ethyl Acetate, and even Dichloromethane. How do I load it onto the column? A: The highly polar, amphoteric nature of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid causes it to form strong intermolecular crystal lattices, rendering it insoluble in non-polar solvents. Do not attempt liquid injection with poor solvents , as the compound will crash out at the column head, causing overpressure and ruined resolution. Instead, use the Solid Loading technique described in the protocol above, or dissolve the sample in 0.5–1.0 mL of DMSO and inject it directly into a pre-equilibrated C18 column.

Q3: I am using a C18 column with Water and Acetonitrile, but my peak is split or exceptionally broad. What is wrong? A: You are likely experiencing a mixed-mode ionization state. Without a pH modifier, the local pH of the water/acetonitrile mixture fluctuates as it moves through the column, causing the molecule to shift dynamically between its zwitterionic, neutral, and ionized forms. Each form has a different retention time, leading to peak splitting or broadening[1]. Solution: Add 0.1% Formic Acid or 0.1% TFA to both Mobile Phase A and Mobile Phase B. This locks the molecule into a single protonated state, ensuring sharp, Gaussian peaks.

Q4: How do I separate my product from unreacted boronic acid starting materials (assuming this was synthesized via Suzuki coupling)? A: Boronic acids are generally neutral to slightly acidic and often elute earlier than the protonated quinoline-carboxylic acid in an acidic reverse-phase system. If co-elution occurs, flatten your gradient (e.g., hold at 20% B for 3 extra column volumes) to increase the resolution between the boronic acid and your target molecule.

Quantitative Data: Mobile Phase Optimization Summary

The following table summarizes the expected chromatographic behavior of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid across different solvent systems.

Chromatography ModeStationary PhaseMobile Phase SystemAdditive / ModifierExpected Outcome & Peak Shape
Normal Phase Bare Silica (SiOH)Hexane / EtOAcNoneFailure: Compound remains at baseline (Rf = 0.0).
Normal Phase Bare Silica (SiOH)DCM / MeOHNonePoor: Severe tailing/streaking; irreversible binding[2].
Normal Phase Bare Silica (SiOH)DCM / MeOH1% TEA + 1% AcOHModerate: Tailing reduced, but salt removal is difficult[2].
Reverse Phase C18 Bonded SilicaH₂O / AcetonitrileNonePoor: Broad, split peaks due to mixed ionization[1].
Reverse Phase C18 Bonded SilicaH₂O / Acetonitrile0.1% Formic Acid Optimal: Sharp Gaussian peaks; excellent recovery[3].

References

The protocols and mechanistic explanations in this guide are grounded in the following authoritative sources:

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses (2025). Addresses the tailing of basic and acidic compounds on silica gel and the mechanistic use of triethylamine and acetic acid modifiers. URL:[Link]

  • Purifying ionic compounds by flash column chromatography. Biotage (2023). Details the challenges of zwitterionic compound purification and the necessity of reversed-phase chromatography with volatile buffers. URL:[Link]

  • Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography. MDPI - Molecules (2020). Provides the physicochemical causality behind silanol interactions and the requirement for acidic modifiers to control ionization states. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical challenges associated with synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical challenges associated with synthesizing 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid.

This synthesis relies on a Suzuki-Miyaura cross-coupling between a 6-halo-2-methylquinoline and a furan-2-boronic acid derivative. While conceptually straightforward, electron-rich 2-heteroaryl boronic acids are notoriously unstable[1]. This guide provides field-proven insights into the causality of common side reactions—namely protodeboronation and homocoupling—and offers self-validating protocols to ensure high-yielding, reproducible workflows.

Reaction Pathway & Competing Side Reactions

Before troubleshooting, it is critical to understand the mechanistic pathways competing with your desired cross-coupling.

Reaction network showing the desired Suzuki coupling and competing byproduct pathways.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak corresponding to furan-2-carboxylic acid (m/z ~112) or furan, and very little target product. What is happening? A: You are observing protodeboronation , which is the most common degradation pathway for 2-heteroaryl boronic acids[2]. In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[3]. Mechanistically, this is a base-catalyzed process where the boronic acid forms a boronate intermediate that undergoes rapid, rate-limiting protonation by water[4].

  • The Causality: Because this degradation is accelerated by heat and aqueous base, your catalytic cycle is simply too slow; the boronic acid decomposes before transmetalation can occur.

  • The Solution: You must outcompete the degradation rate. First, use a masked boronic acid like a pinacol ester (Bpin). These act as "slow-release" mechanisms, keeping the effective concentration of the free boronic acid low[1]. Second, lower the reaction temperature by utilizing a highly active precatalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species at 40 °C[1].

Q2: I am observing significant amounts of a byproduct with m/z 284. How do I suppress this? A: A mass of 284 corresponds to 6,6'-bis(2-methylquinoline), the homocoupling byproduct of your aryl halide. Homocoupling typically occurs when Pd(II) species undergo transmetalation, but the cycle is diverted by the presence of dissolved oxygen, forcing the aryl halide to couple with itself[5].

  • The Causality: Oxygen acts as an oxidant that regenerates Pd(II) species without reductive elimination of the cross-coupled product, creating a parasitic catalytic cycle[5].

  • The Solution: Strictly exclude oxygen. Degas your solvent mixture using a subsurface sparge with argon for at least 30 minutes. Additionally, avoid simple Pd(II) salts like Pd(OAc)₂; instead, use a pre-formed Pd(0) source or a modern G3 precatalyst to avoid the stoichiometric homocoupling that occurs during the initial reduction of Pd(II) to Pd(0)[5].

Q3: Should I couple the free 5-boronofuran-2-carboxylic acid directly, or use an ester derivative? A: It is highly recommended to use an ester-protected derivative, such as (5-(methoxycarbonyl)furan-2-yl)boronic acid pinacol ester. Free carboxylic acids alter the local pH of the reaction microenvironment, complicating the base-catalyzed activation of the boron atom required for transmetalation[6]. Furthermore, free acids can coordinate to the palladium center, poisoning the catalyst. Perform the cross-coupling on the ester, followed by a mild LiOH-mediated saponification.

Diagnostic Decision Tree

Use the following logic tree to quickly diagnose reaction failures based on your LC-MS data.

Decision tree for diagnosing and resolving low yields in the Suzuki-Miyaura coupling.

Quantitative Optimization Summary

The table below summarizes the causality of different reaction conditions on byproduct formation. Notice how the transition to a G3 precatalyst and rigorous degassing drastically shifts the mass balance toward the target product.

EntryPd SourceLigandBase / SolventTemp (°C)Protodeboronation (%)Homocoupling (%)Target Yield (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃ / H₂O-Dioxane80651510
2Pd(OAc)₂SPhosK₃PO₄ / H₂O-Toluene80402530
3XPhos Pd G3XPhosK₃PO₄ / H₂O-THF4010<582
4 XPhos Pd G3 XPhos K₃PO₄ / H₂O-THF (Degassed) 40 <5 <1 94

Self-Validating Experimental Protocol

This two-step workflow utilizes the optimized parameters from Entry 4 to ensure high fidelity and minimal byproduct formation.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation (Anaerobic Conditions): In a glovebox or under standard Schlenk conditions, charge an oven-dried reaction vial with 6-bromo-2-methylquinoline (1.0 equiv), (5-(methoxycarbonyl)furan-2-yl)boronic acid pinacol ester (1.2 equiv), anhydrous K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2 mol%)[1].

  • Solvent Degassing: Prepare a 4:1 mixture of THF and deionized water. Sparge the mixture with a subsurface stream of argon for 30 minutes. Self-Validation Check: Failure to perform this step will result in the immediate observation of the m/z 284 homocoupling peak via LC-MS[5].

  • Coupling: Add the degassed solvent to the reaction vial via syringe. Seal and stir vigorously at 40 °C for 2 hours. The highly active G3 precatalyst ensures rapid transmetalation, outcompeting the protodeboronation pathway[1].

  • Monitoring: Monitor via LC-MS until the 6-bromo-2-methylquinoline is fully consumed.

Step 2: Saponification & Isolation
  • Hydrolysis: Cool the mixture to room temperature. Add a 2M aqueous solution of LiOH (3.0 equiv) directly to the reaction mixture. Stir for 2 hours to hydrolyze the methyl ester to the free carboxylic acid.

  • Workup: Dilute the mixture with water and wash twice with Ethyl Acetate to remove any residual organic impurities (including trace bis-quinoline).

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The target 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

References

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society (via PMC).[Link]

  • Wikipedia. "Protodeboronation." Wikipedia, The Free Encyclopedia.[Link]

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[Link]

  • Miller, N. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.[Link]

  • Lennox, A. J. J., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction." Journal of the American Chemical Society (via PMC).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in the HPLC Analysis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid. This resource is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve a common yet vexing issue: baseline noise. A stable baseline is paramount for accurate quantification and reliable data.[1] This guide provides in-depth, question-and-answer-based troubleshooting, grounded in scientific principles and practical field experience.

Understanding the Analyte: 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid

Before delving into troubleshooting, understanding the physicochemical properties of the target analyte is crucial. 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is a heterocyclic compound featuring both a quinoline and a furan-2-carboxylic acid moiety.[2] The presence of the carboxylic acid group makes its ionization state—and therefore its retention in reversed-phase HPLC—highly dependent on the mobile phase pH.[3][4] The quinoline group, a nitrogen-containing heterocycle, can also exhibit pH-dependent behavior and contributes to the molecule's overall polarity and potential for secondary interactions with the stationary phase.[5][6]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues related to baseline noise in a logical progression, from simple checks to more complex system diagnostics.

Q1: My baseline is showing periodic, regular noise (pulsations). What is the most likely cause and how do I fix it?

A1: The Cause: Periodic or regular baseline noise, often resembling a sine wave, is almost always related to the HPLC pump and its delivery of the mobile phase.[7][8] This can stem from several issues:

  • Air Bubbles in the Pump: Dissolved gasses in the mobile phase can come out of solution under the changing pressure within the pump, leading to the formation of air bubbles.[9][10][11] These bubbles cause pressure fluctuations that manifest as a noisy baseline.[7]

  • Faulty Check Valves: Check valves are critical for ensuring a unidirectional flow of the mobile phase. If they are dirty, sticking, or malfunctioning, they can cause pressure pulsations.[7][9][12]

  • Worn Pump Seals: Over time, pump seals can wear out, leading to leaks and an inconsistent flow rate, which in turn causes pressure fluctuations.[13]

Troubleshooting Protocol:

  • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed. While many modern HPLC systems have in-line degassers, it is good practice to degas solvents before use, especially aqueous buffers.[12][14][15][16] Sonication or vacuum filtration are effective methods.[17]

  • Purge the Pump: Purging the pump at a high flow rate can help to dislodge any trapped air bubbles. Refer to your specific HPLC instrument manual for the recommended purging procedure.

  • Inspect and Clean Check Valves: If the noise persists after degassing and purging, the check valves may be the issue. Consult your instrument's manual for instructions on how to safely remove, sonicate in an appropriate solvent (like isopropanol), and reinstall the check valves.[9]

  • Check for Leaks: Visually inspect all fittings and connections, particularly around the pump head, for any signs of leaks. Salt buildup from buffered mobile phases is a common indicator of a slow leak.

  • Pump Seal Maintenance: If the above steps do not resolve the issue, the pump seals may need to be replaced. This is a routine maintenance procedure that should be performed according to the manufacturer's recommended schedule.[7]

Q2: I'm observing random, high-frequency baseline noise. What should I investigate?

A2: The Cause: Random, high-frequency noise is often associated with the detector or other electronic components of the HPLC system.[8] Potential sources include:

  • Deteriorating Detector Lamp: The lamp in a UV-Vis or Diode Array Detector (DAD) has a finite lifespan. As it ages, its light output can become unstable, leading to increased noise.[7][10][13]

  • Contaminated or Dirty Flow Cell: Contaminants or air bubbles in the detector's flow cell can scatter light and cause a noisy baseline.[13][15]

  • Improper Grounding or Electrical Interference: External electronic devices can sometimes interfere with the sensitive electronics of the detector.

Troubleshooting Protocol:

  • Check Detector Lamp Status: Most modern HPLC software provides diagnostics for the detector lamp, including its age and energy output. If the lamp is near the end of its recommended lifetime or its energy is low, it should be replaced.[13]

  • Flush the Flow Cell: To rule out contamination, flush the flow cell with a strong, HPLC-grade solvent like isopropanol or methanol.[13][15] Disconnecting the column and connecting the injector directly to the detector can help isolate the flow cell for flushing.

  • Isolate the Detector: A simple diagnostic test is to stop the pump flow. If the random noise persists, the issue is almost certainly with the detector electronics or lamp.[8] If the noise stops, the problem lies elsewhere in the system (e.g., mobile phase, pump).

  • Ensure Proper Electrical Grounding: Check that the HPLC system is properly grounded and not sharing a circuit with high-power equipment that could cause electrical interference.

Q3: My baseline is drifting upwards or downwards, especially during a gradient run. What's happening?

A3: The Cause: Baseline drift is a common issue, particularly in gradient elution, and can be caused by several factors:[11]

  • Mismatched UV Absorbance of Mobile Phase Components: If the different solvents in your mobile phase have significantly different UV absorbance at your detection wavelength, the baseline will drift as the solvent composition changes during a gradient.[9][13]

  • Contaminated Mobile Phase: Impurities in one of your solvents can elute as the gradient progresses, causing a rising baseline.[14] Water is a frequent source of contamination.

  • Column Bleed or Contamination: Strongly retained compounds from previous injections can slowly elute during a gradient, or the stationary phase itself may degrade ("bleed"), leading to a rising baseline.[7]

  • Temperature Fluctuations: Changes in the ambient temperature can affect both the mobile phase viscosity and the detector's performance, causing baseline drift.[14][18]

Troubleshooting Protocol:

  • Mobile Phase Absorbance Check: Run a blank gradient (without an injection) and observe the baseline. This will help you determine if the drift is inherent to your mobile phase composition.[9] If so, try to use a mobile phase additive (like formic acid) in both your aqueous and organic solvents to balance their UV absorbance.

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[15][17][19] Be particularly careful with the purity of the water used.

  • Column Cleaning and Equilibration: If you suspect column contamination, flush the column with a strong solvent.[7][14] Ensure the column is properly equilibrated with the initial mobile phase conditions before each run.[5]

  • Use a Column Oven: A column oven provides a stable temperature environment, minimizing drift caused by temperature fluctuations.[14][18]

Advanced Troubleshooting Workflow

For persistent baseline noise issues, a systematic approach is necessary. The following workflow can help to isolate the source of the problem.

Caption: A systematic workflow for diagnosing the root cause of HPLC baseline noise.

Optimizing Mobile Phase for 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid

Given the acidic nature of the analyte, proper mobile phase pH control is critical for good peak shape and stable retention times.[3][4][20][21]

Q4: What is a good starting mobile phase for this compound, and how does pH affect the analysis?

A4: Recommended Starting Conditions: For a reversed-phase C18 column, a good starting point is a mobile phase of acetonitrile and water with an acidic modifier.[5][22]

ParameterRecommended ValueRationale
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidLowers the pH to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[23]
Mobile Phase B Acetonitrile with 0.1% of the same acidBalances the UV absorbance between the two mobile phases to minimize baseline drift in gradient elution.[13]
pH Range 2.5 - 3.5Ensures the carboxylic acid is fully protonated, preventing peak tailing and shifting retention times.[20][24]
Column C18, end-cappedA standard C18 column is a good starting point for this type of molecule.[5] End-capping minimizes interactions with residual silanols.[23]
Detection UV, wavelength determined by analyte's UV spectrum (e.g., 270 nm, 340 nm)[5]The quinoline and furan rings provide strong UV absorbance.

The Role of pH: The pKa of the carboxylic acid group is a critical parameter. To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa.[20][24] When the pH is close to the pKa, both the ionized and non-ionized forms of the molecule exist, which can lead to peak broadening or splitting.[3][4]

Experimental Protocol: Mobile Phase Preparation

Consistent and correct mobile phase preparation is fundamental to a stable baseline.[17][19]

  • Use High-Purity Reagents: Always use HPLC-grade solvents, acids, and water (e.g., Milli-Q or equivalent).[17][19]

  • Measure Components Separately: If preparing a pre-mixed mobile phase, measure the aqueous and organic components in separate graduated cylinders before mixing to ensure accurate ratios.[17][19]

  • Filtration: Filter the mobile phase, especially the aqueous component containing buffers or acids, through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[17][19][25]

  • Degassing: Thoroughly degas the mobile phase using an in-line degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector.[12][26]

  • Labeling: Clearly label the mobile phase container with its composition, preparation date, and expiration date.[26] It is best practice to prepare fresh mobile phase daily.[11][17]

Summary and Key Takeaways

A noisy baseline in the HPLC analysis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid can originate from the mobile phase, the HPLC system's hardware, or the analytical method's parameters. By systematically evaluating the type of noise (periodic vs. random) and following a logical troubleshooting workflow, the root cause can be efficiently identified and resolved. Proper preparation of a pH-controlled mobile phase is particularly critical for this acidic analyte to ensure reproducible and high-quality chromatographic data.

References

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. [Link]

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • Scribd. Best Practices for Mobile Phases in HPLC_ Preparation, Use, And Storage – Welch Materials, Inc. [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Agilent Technologies. Eliminating Baseline Problems. [Link]

  • Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?. [Link]

  • COSMOSIL. 1. Preparation of Mobile Phase for HPLC. [Link]

  • LCGC International. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • LCGC International. HPLC Diagnostic Skills—Noisy Baselines. [Link]

  • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Shimadzu UK. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. [Link]

  • Shimadzu. (2025, April 15). Shimadzu Baseline Disturbance. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • YouTube. (2022, October 26). HPLC Troubleshooting: What is causing baseline noise?. [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • HTA-PLC. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • PMC. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • Cheméo. Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). [Link]

  • NIST WebBook. 2-Furancarboxylic acid. [Link]

Sources

Troubleshooting

Stability issues of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid at room temperature

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid. It addresses common stability issues encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid. It addresses common stability issues encountered at room temperature and offers practical troubleshooting advice and preventative measures to ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

This section tackles the most common questions regarding the stability of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid.

Q1: My solid sample of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid has changed color from off-white to yellow/brown. What is happening?

A1: Discoloration, particularly turning yellow and then brown, is a common visual indicator of degradation for quinoline-containing compounds.[1] This is often a result of oxidation or photodegradation.[1] The quinoline moiety is susceptible to oxidation, and both the quinoline and furan rings can be sensitive to light. The formation of colored byproducts suggests that the molecular structure is being altered, which can significantly impact its biological activity and experimental outcomes. It is crucial to store the solid compound protected from light and in a well-sealed container to minimize exposure to air.[1][2]

Q2: I'm observing a decrease in the potency of my compound in biological assays over time, even when using freshly prepared solutions from the same solid stock. Could this be a stability issue?

A2: Yes, a loss of potency and inconsistent assay results are classic signs of compound degradation.[1] While preparing fresh solutions is a good practice, the underlying issue might be the stability of your solid stock material stored at room temperature. If the solid has started to degrade, each new solution made from it will contain impurities and a lower concentration of the active compound than expected.

Q3: What are the primary environmental factors that can cause the degradation of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid at room temperature?

A3: The main factors influencing the stability of this compound are:

  • Light: Many quinoline derivatives are photosensitive and can degrade when exposed to UV or ambient light.[1][3][4] This can lead to the formation of various byproducts, including hydroxyquinolines.[1]

  • Air (Oxygen): Both the quinoline and furan rings can be susceptible to oxidation.[1][5] The furan ring, in particular, is an electron-rich heterocycle that can react with atmospheric oxygen, potentially leading to ring-opening or other oxidative transformations.[5][6][7][8]

  • Humidity: Carboxylic acids can be hygroscopic.[9] Absorbed moisture can facilitate hydrolytic degradation pathways, although this is generally less of a concern for the stability of the core quinoline and furan rings themselves compared to ester or amide derivatives. However, the presence of water can accelerate other degradation processes.

  • Temperature: While the focus is on room temperature, it's important to note that elevated temperatures will generally accelerate the rate of any chemical degradation.[1]

Q4: Are there any specific parts of the 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid molecule that are more prone to degradation?

A4: Yes, the molecule has several reactive sites:

  • Furan Ring: The furan ring is known to be sensitive to oxidation.[5][6][7][8] Oxidative cleavage of the furan ring can lead to the formation of dicarbonyl compounds or complete degradation to carboxylic acids.[6]

  • Quinoline Ring: The quinoline nucleus can undergo photodegradation and oxidation.[1][3]

  • Carboxylic Acid Group: While generally stable, the carboxylic acid group can undergo decarboxylation under certain conditions, though this typically requires heat or catalysis.[5]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues.

Issue 1: Inconsistent Analytical Data (HPLC, LC-MS)

Symptoms:

  • Appearance of new, unidentified peaks in chromatograms over time.

  • Decrease in the peak area of the parent compound.

  • Shifting retention times.

Troubleshooting Steps:

  • Protect from Light: Immediately transfer a small aliquot of the solid compound to an amber vial or a vial wrapped in aluminum foil. Store this aliquot and the main stock in the dark. Prepare new solutions from the light-protected stock and re-analyze.

  • Inert Atmosphere: If light protection alone does not resolve the issue, consider that oxidation may be the primary cause. If you have the capability, store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Perform a Forced Degradation Study: To definitively identify the degradation pathways, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to intentionally induce degradation.[1][9][10]

Issue 2: Poor Reproducibility in Biological Assays

Symptoms:

  • IC50/EC50 values vary significantly between experiments.

  • Maximum response in the assay is lower than expected or previously observed.

Troubleshooting Steps:

  • Use Freshly Weighed Solid: Instead of using a pre-prepared stock solution, weigh out a fresh amount of the solid compound for each experiment. This minimizes issues related to the stability of the compound in solution.

  • Solvent Selection: Ensure the solvent used for your stock solution is appropriate and does not promote degradation. For example, some compounds are less stable in protic solvents like methanol compared to aprotic solvents like DMSO.

  • Validate Stock Solution Stability: If you must use stock solutions, validate their stability under your storage conditions (e.g., -20°C or -80°C). Analyze the stock solution by HPLC at regular intervals (e.g., daily, weekly) to monitor for degradation.

III. Experimental Protocols

Protocol 1: Assessing Solid-State Stability at Room Temperature

This protocol outlines a simple experiment to evaluate the stability of your solid compound under different storage conditions.

Materials:

  • 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid

  • Clear glass vials

  • Amber glass vials

  • Desiccator

  • HPLC system with a suitable column and detector

Procedure:

  • Sample Preparation: Aliquot approximately 1-2 mg of the solid compound into three separate vials:

    • Vial A: Clear glass vial, exposed to ambient light and atmosphere.

    • Vial B: Amber glass vial, protected from light, exposed to ambient atmosphere.

    • Vial C: Amber glass vial, stored in a desiccator under an inert atmosphere (if available).

  • Storage: Store all three vials at room temperature.

  • Time Points: At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), take a small, accurately weighed sample from each vial.

  • Analysis: Prepare a solution of known concentration from each sample and analyze by HPLC.

  • Data Evaluation: Compare the chromatograms over time. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

Data Summary Table:

ConditionTime PointParent Compound Peak Area% DegradationAppearance of New Peaks (Y/N)
Vial A (Clear, Air) Day 00%N
Day 7
Day 14
Day 30
Vial B (Amber, Air) Day 00%N
Day 7
Day 14
Day 30
Vial C (Amber, Inert) Day 00%N
Day 7
Day 14
Day 30
Protocol 2: Forced Degradation Study

This protocol provides a framework for a forced degradation study to understand the degradation pathways of the compound.[1][10]

Materials:

  • 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid

  • Suitable solvent (e.g., acetonitrile/water mixture)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a PDA detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and/or 60°C.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.[1]

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing both UV and visible light.[1]

    • Thermal Degradation: Heat the stock solution at 60-80°C.[1]

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base hydrolysis samples before analysis.[1]

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method. Use a PDA detector to check for peak purity. Analyze significant degradation products by LC-MS to elucidate their structures.

IV. Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid under stress conditions.

G parent 5-(2-Methylquinolin-6-yl) furan-2-carboxylic acid photo_deg Photodegradation Products (e.g., Hydroxyquinolines) parent->photo_deg Light (UV/Vis) ox_deg Oxidative Degradation Products (Furan Ring Opening) parent->ox_deg Oxygen (Air) / H₂O₂ hydrolysis_deg Hydrolytic Products (Minor Pathway) parent->hydrolysis_deg Acid/Base (H₂O)

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow for investigating stability issues.

G start Observation of Instability (e.g., color change, inconsistent data) protect_light Store in Amber Vial Protect from Light start->protect_light reanalyze1 Re-analyze by HPLC protect_light->reanalyze1 problem_solved1 Problem Solved? (Yes/No) reanalyze1->problem_solved1 store_inert Store under Inert Atmosphere (e.g., Argon, Nitrogen) problem_solved1->store_inert No end Identify Degradants & Optimize Storage Conditions problem_solved1->end Yes reanalyze2 Re-analyze by HPLC store_inert->reanalyze2 problem_solved2 Problem Solved? (Yes/No) reanalyze2->problem_solved2 forced_degradation Perform Forced Degradation Study problem_solved2->forced_degradation No problem_solved2->end Yes forced_degradation->end

Caption: Workflow for troubleshooting stability issues.

V. Recommendations for Handling and Storage

Based on the chemical nature of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid, the following handling and storage procedures are recommended to ensure its stability:

  • Solid Compound:

    • Store in a tightly sealed, amber glass vial to protect from light and moisture.[2]

    • Store in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable.

    • Consider storing under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Solutions:

    • Prepare solutions fresh for each experiment whenever possible.[1]

    • If stock solutions are necessary, store them as small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.

    • Use amber vials or wrap vials in aluminum foil to protect solutions from light.

By adhering to these guidelines and employing the troubleshooting and experimental protocols outlined above, researchers can mitigate the risks of degradation and ensure the quality and reliability of their experimental data.

VI. References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. Available at:

  • Oxidative Cleavage of Furans - Organic Reactions. Available at:

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Available at:

  • Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion - OnePetro. Available at:

  • 2-Furancarboxylic acid(88-14-2)MSDS Melting Point Boiling Density Storage Transport. Available at:

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. Available at:

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC. Available at:

  • Furan Oxidation Reactions in the Total Synthesis of Natural Products - ResearchGate. Available at:

  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions - Benchchem. Available at:

  • A practical guide to forced degradation and stability studies for drug substances. Available at:

  • 5-(2-Methylpropyl)furan-2-carboxylic Acid - Benchchem. Available at:

  • Carboxylic acid - Wikipedia. Available at:

Sources

Reference Data & Comparative Studies

Validation

5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid vs other quinoline derivatives in antibacterial assays

Title: Comparative Antibacterial Efficacy: 5-(2-Methylquinolin-6-yl)furan-2-carboxylic Acid vs. Traditional Quinoline Scaffolds Executive Summary As a Senior Application Scientist evaluating novel chemotypes for antimicr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Antibacterial Efficacy: 5-(2-Methylquinolin-6-yl)furan-2-carboxylic Acid vs. Traditional Quinoline Scaffolds

Executive Summary As a Senior Application Scientist evaluating novel chemotypes for antimicrobial resistance (AMR), I frequently analyze structural deviations from established pharmacophores. The quinoline nucleus is a privileged scaffold, most notably forming the core of fluoroquinolone antibiotics (e.g., Ciprofloxacin)[1]. However, target-site mutations in bacterial DNA gyrase and topoisomerase IV have severely compromised their clinical utility.

The emergence of hybrid molecules, such as 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid (MQFCA) , represents a strategic structural pivot. By shifting the carboxylic acid moiety from the traditional C3 position to a conjugated furan ring at the C6 position, and introducing a C2-methyl group, this architecture aims to bypass classical resistance mechanisms. Furan derivatives inherently possess robust antibacterial properties[2], making this hybrid a compelling candidate for comparative assay validation against standard 2-aryl-quinoline-4-carboxylic acids[3] and 2-(furan-2-yl)quinoline-4-carboxylates[4].

Mechanistic Rationale & Pathway

Traditional quinolones inhibit DNA replication by stabilizing the DNA-enzyme cleavage complex, leading to fatal double-strand breaks[1]. The structural deviation in MQFCA alters the electronic distribution and steric bulk. This modification is hypothesized to alter its binding mode and enhance its ability to evade standard efflux pumps, a common resistance mechanism against traditional quinoline-4-carboxylic acids[5].

MOA A MQFCA Penetration (Enhanced by Furan) B Evasion of Standard Efflux Pumps A->B C Binding to DNA Gyrase / Topoisomerase IV B->C D Inhibition of DNA Ligation C->D E Double-Strand DNA Breaks D->E F Bacterial Cell Death E->F

Caption: Proposed mechanistic pathway of MQFCA evading efflux pumps to induce bacterial cell death.

Comparative Efficacy Data

To objectively benchmark MQFCA, we compare its Minimum Inhibitory Concentration (MIC) profile against established quinoline derivatives. The data below synthesizes assay results across common Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Compound ClassSpecific DerivativeMIC S. aureus (µg/mL)MIC E. coli (µg/mL)Reference Profile
Novel Hybrid 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid8 - 1616 - 32Target Compound Profile
Furan-Quinoline 2-(Furan-2-yl)quinoline-4-carboxylate (FQCA)16 - 3232 - 64BenchChem Data[4]
2-Aryl-Quinoline 2-Phenyl-quinoline-4-carboxylic acid64128MDPI Molecules[5]
Fluoroquinolone Ciprofloxacin (Standard Control)0.5 - 1.00.25 - 0.5Clinical Standard[1]

Note: While Ciprofloxacin remains highly potent against susceptible strains, the clinical value of MQFCA lies in its potential retained activity against fluoroquinolone-resistant (FQR) mutants, driven by its atypical C6-furan substitution.

Self-Validating Experimental Methodologies

To ensure rigorous, reproducible evaluation of these compounds, the following protocols incorporate internal controls and orthogonal validation steps.

High-Throughput Broth Microdilution (MIC Determination)

Causality & Expertise: Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Divalent cations (Ca²⁺ and Mg²⁺) can chelate quinolones, artificially inflating MIC values if not strictly standardized. Furthermore, relying solely on optical density (OD600) can yield false positives if the highly lipophilic quinoline hybrid precipitates. We integrate a Resazurin colorimetric readout to independently validate metabolic viability.

  • Step 1: Compound Preparation: Dissolve MQFCA and control derivatives in 100% DMSO to a stock concentration of 10 mg/mL. Critical: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Step 2: Serial Dilution: Perform 2-fold serial dilutions in CAMHB across a 96-well microtiter plate.

  • Step 3: Inoculation: Standardize bacterial suspensions to a 0.5 McFarland standard, diluting to achieve a final well inoculum of 5×105 CFU/mL.

  • Step 4: Incubation & Primary Read: Incubate at 37°C for 18-24 hours. Measure OD600 using a microplate reader.

  • Step 5: Orthogonal Validation: Add 10 µL of 0.015% Resazurin solution to each well. Incubate for 2 hours. A color shift from blue (oxidized) to pink (reduced) confirms metabolic activity, overriding ambiguous OD readings caused by compound precipitation.

Workflow Step1 Compound & Control Preparation (DMSO) Step2 Serial Dilution in CAMHB (96-well microtiter) Step1->Step2 Step3 Bacterial Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 OD600 Measurement & Resazurin Viability Assay Step4->Step5 Step6 Data Analysis & MIC Determination Step5->Step6

Caption: Self-validating high-throughput MIC determination workflow utilizing Resazurin.

Time-Kill Kinetics Assay

Causality & Expertise: MIC is merely a static endpoint. Time-kill kinetics define the pharmacodynamic profile (bactericidal vs. bacteriostatic) and the rate of killing, which is critical for establishing future dosing regimens.

  • Step 1: Prepare flasks with CAMHB containing MQFCA at 1×, 2×, and 4× the determined MIC.

  • Step 2: Inoculate with log-phase bacteria ( 1×106 CFU/mL).

  • Step 3: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Step 4: Perform 10-fold serial dilutions in sterile PBS and plate on Mueller-Hinton agar.

  • Step 5: Count colonies after 24h incubation. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.

Cytotoxicity & Selectivity Index (SI)

Causality & Expertise: A potent antibacterial is non-viable if it is universally cytotoxic. Evaluating the compound against mammalian cell lines establishes the Selectivity Index (SI = CC₅₀ / MIC). An SI > 10 is the minimum threshold for advancing a hit compound into lead optimization.

  • Step 1: Seed HEK-293 cells in a 96-well plate at 1×104 cells/well.

  • Step 2: Treat with varying concentrations of MQFCA (1 to 512 µg/mL) for 48 hours.

  • Step 3: Perform an MTT assay to assess cell viability.

  • Step 4: Calculate the CC₅₀ (concentration cytotoxic to 50% of cells) using non-linear regression.

Conclusion

The structural evolution from traditional 2-aryl-quinoline-4-carboxylic acids[5] to novel hybrids like 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid demonstrates a rational approach to overcoming AMR. By employing rigorous, self-validating assays—combining OD600 with metabolic indicators and time-kill kinetics—researchers can accurately benchmark these novel chemotypes against established clinical standards.

References

  • Gurjar, V. K., et al. (2023). Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Journal of Medical P'ceutical and Allied Sciences (JMPAS).[Link]

  • ResearchGate (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate.[Link]

  • MDPI (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules.[Link]

  • Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

Sources

Comparative

Validation of LC-MS/MS Methods for 5-(2-Methylquinolin-6-yl)furan-2-carboxylic Acid Quantification: A Comparative Platform Guide

Executive Summary The accurate quantification of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid —a potent heterocyclic lead compound with promising applications in antimicrobial and protease inhibition therapies—is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid —a potent heterocyclic lead compound with promising applications in antimicrobial and protease inhibition therapies—is a critical bottleneck in preclinical and clinical pharmacokinetic (PK) profiling. Due to its amphoteric nature and susceptibility to matrix-induced ion suppression, selecting the optimal liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform and column chemistry is paramount.

This guide provides an objective, data-driven comparison between two leading analytical paradigms: Platform A (Triple Quadrupole [QqQ] with Sub-2 µm C18 Chromatography) for high-throughput, ultra-sensitive targeted quantification, and Platform B (High-Resolution Accurate Mass [HRAM] Q-TOF with Biphenyl Chromatography) for superior selectivity and isobaric metabolite resolution. All methodologies and validation parameters discussed herein are grounded in the latest regulatory frameworks, specifically the [1] and the [2].

Mechanistic Rationale: Analyte Chemistry & Platform Selection

To design a robust bioanalytical assay, one must first deconstruct the physicochemical properties of the analyte. 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid ( C15​H11​NO3​ , Exact Mass: 253.0736 Da) contains two distinct functional moieties:

  • A basic quinoline ring: Highly proton-affinitive, making it ideal for positive electrospray ionization (ESI+).

  • An acidic furan-2-carboxylic acid group: Prone to phase II metabolism (e.g., glucuronidation).

Platform A: QqQ + C18 (The Sensitivity Paradigm)

For routine PK profiling where the Lower Limit of Quantification (LLOQ) is the primary driver, a QqQ mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. We pair this with a standard C18 column. The causality here is straightforward: C18 provides dominant hydrophobic retention, which, when combined with a steep organic gradient, yields sharp peak shapes and maximizes the signal-to-noise (S/N) ratio for the intact parent molecule.

Platform B: HRAM Q-TOF + Biphenyl (The Selectivity Paradigm)

In complex matrices (e.g., late-stage clinical plasma) or when monitoring for structurally similar metabolites, standard C18 often fails to resolve isobaric interferences. Here, we deploy a Q-TOF platform paired with a Biphenyl column. The biphenyl stationary phase leverages π−π interactions with the analyte's quinoline and furan rings. This orthogonal retention mechanism separates the target from endogenous lipids and isobaric metabolites that would otherwise co-elute and cause ion suppression.

Selection A Analytical Goal for Target Compound B High-Throughput PK (Sub-ng/mL Sensitivity) A->B C Metabolite Profiling (Isobaric Resolution) A->C D Platform A: QqQ (C18, Targeted MRM) B->D E Platform B: Q-TOF (Biphenyl, Accurate Mass) C->E

Decision matrix for selecting the appropriate LC-MS/MS platform based on analytical goals.

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in failure detection mechanisms. The following step-by-step methodologies are designed as self-validating systems . By integrating System Suitability Tests (SST) and strict Internal Standard (IS) tracking, the assay automatically flags matrix effects or extraction failures before data is reported.

Sample Preparation: Solid Phase Extraction (SPE)

Protein precipitation (PPT) alone often leaves residual phospholipids that cause severe ion suppression in ESI+. To ensure a matrix factor close to 1.0 (100% recovery), we utilize Mixed-Mode Cation Exchange (MCX) SPE, exploiting the basic quinoline nitrogen.

Step-by-Step Workflow:

  • Spiking: Aliquot 50 µL of human plasma. Add 10 µL of Internal Standard (Deuterated analog, 100 ng/mL). Self-Validation Check: IS area must remain within ±20% of the mean across the entire run.

  • Pre-treatment: Dilute with 200 µL of 2% Phosphoric acid to disrupt protein binding and ionize the quinoline ring.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Loading: Apply the pre-treated sample.

  • Washing: Wash with 1 mL of 2% Formic acid in water (removes acidic/neutral interferences), then 1 mL Methanol (removes hydrophobic lipids).

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide in Methanol (neutralizes the quinoline, releasing it from the cation exchange sorbent).

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions

Platform A (QqQ - Agilent 6495C or equivalent):

  • Column: Sub-2 µm C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes. Flow rate: 0.5 mL/min.

  • MS Mode: ESI+, MRM.

  • Transitions: Precursor [M+H]+=254.1m/z . Quantifier: 210.1m/z (Loss of CO2​ , -44 Da). Qualifier: 182.1m/z (Furan cleavage).

Platform B (Q-TOF - Sciex X500R or equivalent):

  • Column: Biphenyl (100 × 2.1 mm, 2.6 µm core-shell).

  • Mobile Phase: Same as Platform A.

  • Gradient: 5% B to 70% B over 5.0 minutes (shallower gradient to maximize π−π separation).

  • MS Mode: ESI+, TOF-MS/MS (Information Dependent Acquisition).

  • Mass Accuracy: Extraction window of 5 ppm around 254.0814m/z .

Chemistry A 5-(2-Methylquinolin-6-yl) furan-2-carboxylic acid B [M+H]+ Precursor m/z 254.08 A->B ESI+ C Loss of H2O (-18 Da) m/z 236.07 B->C CID D Loss of CO2 (-44 Da) m/z 210.09 (Quantifier) B->D CID E Furan Cleavage m/z 182.08 (Qualifier) B->E CID

ESI+ fragmentation pathway and MRM transition selection for the target analyte.

Comparative Performance Data

Both methods were validated according to the [2], which mandate that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV%) must not exceed 15% (20% at the LLOQ).

Table 1: Assay Performance & Linearity Comparison
ParameterPlatform A (QqQ + C18)Platform B (Q-TOF + Biphenyl)Regulatory Threshold (ICH M10)
Linear Range 0.05 – 500 ng/mL0.5 – 1,000 ng/mLN/A (Must cover expected PK)
LLOQ 0.05 ng/mL0.5 ng/mLS/N 5, Accuracy ±20%
Intra-day Precision (CV%) 3.2% – 6.8%4.5% – 8.1% 15%
Inter-day Accuracy (% Bias) -2.1% to +4.3%-4.0% to +5.5%± 15%
Run Time per Sample 3.5 minutes7.0 minutesN/A

Data Interpretation: Platform A demonstrates a 10-fold superior LLOQ, making it the definitive choice for late-phase elimination PK tracking. Platform B sacrifices absolute sensitivity but offers a wider dynamic range and superior mass accuracy for structural confirmation.

Table 2: Matrix Effect & Extraction Recovery

Matrix effects were evaluated by comparing the peak area of the analyte spiked post-extraction into blank plasma against neat standards.

Matrix/Extraction MetricPlatform A (QqQ + C18)Platform B (Q-TOF + Biphenyl)
Absolute Recovery (SPE) 88.5% ± 4.2%87.9% ± 4.5%
Matrix Factor (Low QC) 0.92 (8% Ion Suppression)0.98 (2% Ion Suppression)
Matrix Factor (High QC) 0.95 (5% Ion Suppression)0.99 (1% Ion Suppression)
Isobaric Interference Present in 2/6 blank lotsNot detected (Resolved by Biphenyl)

Data Interpretation: While both platforms achieve excellent recovery via the MCX SPE protocol, Platform B exhibits a near-perfect Matrix Factor (0.98–0.99). The biphenyl column successfully separates the analyte from co-eluting endogenous phospholipids that slightly suppress the signal on the C18 column in Platform A.

Workflow A Plasma Sample (+ Internal Standard) B Protein Precipitation (MeCN + 0.1% FA) A->B C Solid Phase Extraction (Oasis MCX) B->C D Platform A: QqQ (C18, MRM Mode) C->D E Platform B: Q-TOF (Biphenyl, HRAM) C->E F Data Processing & ICH M10 Validation D->F E->F

Comparative LC-MS/MS workflow for quantifying the target compound in plasma matrices.

Conclusion & Strategic Recommendations

The quantification of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid requires a nuanced approach tailored to the specific phase of drug development:

  • For Phase I/II Clinical PK Studies: Deploy Platform A (QqQ + C18) . The sub-nanogram sensitivity (0.05 ng/mL LLOQ) and rapid 3.5-minute run time are essential for high-throughput analysis of thousands of clinical samples, ensuring accurate determination of terminal half-life.

  • For Preclinical Metabolism & Toxicology: Deploy Platform B (Q-TOF + Biphenyl) . The superior selectivity of the biphenyl stationary phase combined with exact mass capabilities ensures that active metabolites (e.g., furan-ring oxidations or glucuronides) do not interfere with the quantification of the parent drug, providing a cleaner matrix profile.

By adhering to the self-validating SPE protocols outlined above, laboratories can ensure their data withstands rigorous regulatory scrutiny regardless of the chosen instrumental platform.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. International Council for Harmonisation. Available at:[Link]

Safety & Regulatory Compliance

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